molecular formula C15H21NO3 B14766868 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Cat. No.: B14766868
M. Wt: 263.33 g/mol
InChI Key: SDERVCYTJVOPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate, also known as Ephedrine Levulinate , is a synthetic organic compound with the molecular formula C15H21NO3 . It is structurally characterized by a propanolamine core, related to (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol , that is esterified with levulinic acid (4-oxopentanoic acid) . This esterification can influence the compound's physicochemical properties, such as its lipophilicity and bioavailability, making it a subject of interest in pharmaceutical and chemical research. The primary research applications for this compound are derived from its structural features. The molecule contains a levulinate moiety, which is a ketone-bearing ester. Levulinate esters are investigated in various fields, including organic synthesis as building blocks and in prodrug development . The presence of the 2-(methylamino)-1-phenylpropyl component, which shares structural similarities with ephedrine and cathinone derivatives like 2-(Methylamino)-1-phenyl-1-propanone , suggests potential for studies in neuroscience and pharmacology. Researchers may explore this compound as a precursor or analog in the synthesis of more complex molecules for biochemical testing. Its mechanism of action is not definitively established and is likely dependent on the specific research context, potentially relating to the activity of its hydrolyzed components. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

[2-(methylamino)-1-phenylpropyl] 4-oxopentanoate

InChI

InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3

InChI Key

SDERVCYTJVOPPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Stability Mechanisms of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate , chemically identified as the levulinic acid ester of ephedrine (or pseudoephedrine) .

As a conjugate of a sympathomimetic amine (ephedrine) and a keto-acid (levulinic acid), this molecule represents a classic "masked" prodrug architecture designed to modulate lipophilicity and alter pharmacokinetic absorption profiles. This guide moves beyond basic identification to explore the thermodynamic solubility, hydrolytic instability, and critical experimental protocols required for its characterization in drug development and forensic analysis.

Molecular Architecture & Physicochemical Properties

The molecule is an ester formed by the condensation of 2-(methylamino)-1-phenylpropan-1-ol (Ephedrine/Pseudoephedrine) and 4-oxopentanoic acid (Levulinic acid).

Structural Analysis & Pharmacophore

The structure consists of two distinct domains linked by a labile ester bond:

  • The Basic Domain (Cationic): The secondary amine (

    
    ) retains the basicity of the parent ephedrine (pKa ~9.6), rendering the molecule positively charged at physiological pH (7.4).
    
  • The Lipophilic/Polar Domain: The levulinyl tail adds a 5-carbon chain containing a ketone. While this increases the carbon load, the ketone moiety (

    
    ) maintains a degree of polarity compared to a pure alkyl chain (e.g., valerate).
    
Calculated & Predicted Properties Table
PropertyValue (Predicted/Derived)Context & Significance
Molecular Formula

MW: 263.33 g/mol
pKa (Amine)

The esterification of the hydroxyl group has minimal electronic effect on the beta-amine. The molecule exists as a cation in plasma.
LogP (Octanol/Water)

Significantly more lipophilic than parent ephedrine (LogP ~1.13), facilitating blood-brain barrier (BBB) permeation.
LogD (pH 7.4)

At pH 7.4, the ionization of the amine reduces the effective distribution coefficient, though it remains higher than the parent drug.
H-Bond Donors 1 (Amine)The hydroxyl donor is removed via esterification, reducing aqueous solubility of the free base.
H-Bond Acceptors 4Ester carbonyl, Ester oxygen, Ketone, Amine.
Physical State Viscous Oil / Low-melt SolidThe free base is likely an oil; the Hydrochloride salt is a crystalline solid (MP est. >130°C).

Synthesis & Solid-State Considerations

Understanding the synthesis is crucial for identifying impurities during profiling. The compound is typically synthesized via Fischer esterification or Steglich esterification (DCC coupling).

Critical Impurity Profile
  • 
    -Lactone Formation:  Levulinic acid can dehydrate to form 
    
    
    
    -angelica lactone or pseudo-lactones under harsh acidic conditions.
  • Acyl Migration: In 1,2-amino alcohols (like ephedrine), an

    
     acyl migration can occur in the free base form, transferring the levulinyl group from the oxygen to the nitrogen, forming a stable amide.
    
    • Storage Alert: Samples must be stored as acid salts (HCl, Oxalate) to prevent this rearrangement.

Hydrolytic Stability & Metabolism

The defining characteristic of this molecule is its susceptibility to hydrolysis. As an ester, it acts as a prodrug, releasing the active parent compound (ephedrine) upon contact with plasma esterases.

Mechanism of Hydrolysis

The hydrolysis follows pseudo-first-order kinetics in biological matrices, catalyzed by:

  • Chemical Hydrolysis: Base-catalyzed attack on the ester carbonyl (pH > 8.0).

  • Enzymatic Hydrolysis: Rapid cleavage by Butyrylcholinesterase (BChE) and Carboxylesterases (CES) in human plasma.

Pathway Visualization

The following diagram illustrates the degradation pathway and the potential intramolecular rearrangement (N-acyl migration) that complicates analysis.

HydrolysisPathway Prodrug Ephedrine Levulinate (Ester Prodrug) Transition Tetrahedral Intermediate Prodrug->Transition + H2O / Esterase Amide N-Levulinyl Ephedrine (Stable Amide Impurity) Prodrug->Amide O->N Migration (pH > 9, Free Base) Ephedrine Ephedrine (Active Drug) Transition->Ephedrine Levulinic Levulinic Acid (Metabolite) Transition->Levulinic

Figure 1: Hydrolytic degradation pathway and potential O-to-N acyl migration instability under basic conditions.

Experimental Protocols

To validate the physicochemical properties described above, the following standardized protocols should be employed.

Protocol A: Determination of Distribution Coefficient (LogD)

Objective: Empirically determine the lipophilicity at physiological pH (7.4) using a miniaturized shake-flask method coupled with HPLC.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC Grade, presaturated with PBS).

  • Internal Standard (e.g., Benzophenone).[1]

Methodology:

  • Presaturation: Mix equal volumes of Octanol and PBS for 24 hours. Separate phases.

  • Solubilization: Dissolve 1 mg of Ephedrine Levulinate (HCl salt) in 1 mL of the presaturated PBS phase.

  • Partitioning: Add 1 mL of presaturated Octanol. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000 RPM for 10 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases via HPLC-UV (210 nm or 254 nm).

    • Calculation:

      
      
      
Protocol B: Plasma Stability Assay

Objective: Quantify the half-life (


) of the ester in human plasma to assess prodrug viability.

Workflow Visualization:

StabilityWorkflow Start Start: 10mM Stock Solution (in DMSO) Spike Spike into Human Plasma (Final Conc: 10 µM) Start->Spike Incubate Incubate at 37°C (Water Bath) Spike->Incubate Sample Sampling Timepoints: 0, 5, 15, 30, 60 min Incubate->Sample Quench Quench with Ice-Cold Acetonitrile (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Monitor Parent vs. Ephedrine) Quench->Analyze

Figure 2: Workflow for determining plasma half-life and enzymatic hydrolysis kinetics.

Detailed Steps:

  • Preparation: Pre-warm pooled human plasma to 37°C.

  • Initiation: Spike plasma with stock solution (keep DMSO < 1%).

  • Sampling: At defined intervals (0, 5, 10, 20, 30, 60 min), remove 100 µL aliquots.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid (stops esterase activity).

  • Centrifugation: 10,000 x g for 5 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ester (264.3

    
     fragments) and the appearance of Ephedrine (166.2 
    
    
    
    148.1).

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on ester hydrolysis mechanisms).
  • Nielsen, N. M., & Bundgaard, H. (1986). "Prodrugs as drug delivery systems. 68. Chemical and enzymatic stability of methyl, ethyl, and isopropyl esters of various amino acids." Journal of Pharmaceutical Sciences, 75(12). Link (Foundational kinetics for amino-ester hydrolysis).

  • PubChem Compound Summary. (2023). "Ephedrine Levulinate."[2] National Center for Biotechnology Information. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <791> pH and <1225> Validation of Compendial Procedures. (Standard for analytical protocols).
  • Timmer, B. J., et al. (2019). "Levulinic acid esters: a review on synthesis and applications." Green Chemistry.

Sources

Thermodynamic stability of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate (Ephedrine Levulinate) Content Type: Technical Whitepaper / Characterization Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Technical Summary

The molecule This compound (herein referred to as Ephedrine Levulinate ) represents a classic amino-ester prodrug architecture. While esterification of the ephedrine hydroxyl group is a standard strategy to modulate lipophilicity and bioavailability, this specific structural motif introduces a critical thermodynamic instability: Intramolecular


 Acyl Migration .

Unlike simple alkyl esters, the presence of a nucleophilic secondary amine on the vicinal carbon (the 2-methylamino group) creates a high-probability pathway for rearrangement to the thermodynamically stable amide,


-levulinyl ephedrine . This reaction is pH-dependent and often outcompetes standard hydrolytic cleavage at physiological pH.

This guide details the thermodynamic landscape of this molecule, distinguishing between hydrolytic degradation and intramolecular rearrangement, and provides a validated protocol for establishing its kinetic profile.

Molecular Analysis & Degradation Pathways

The stability of Ephedrine Levulinate is governed by the ionization state of the secondary amine (


). The degradation profile is bimodal, driven by pH.
1.1 The Primary Threat: Intramolecular

Acyl Migration

Under neutral to basic conditions (pH > 6.0), a significant fraction of the amine exists in its free base form. The nitrogen lone pair attacks the ester carbonyl carbon via a 5-membered cyclic tetrahedral intermediate.

  • Thermodynamics: The formation of the amide bond is exothermic and thermodynamically favored over the ester (Amide resonance stabilization > Ester resonance).

  • Irreversibility: Once formed, the

    
    -levulinyl amide is highly stable and does not revert to the ester or hydrolyze readily under mild conditions.
    
1.2 The Secondary Pathway: Hydrolysis

Under acidic conditions (pH < 4.0), the amine is protonated (


), suppressing nucleophilicity. The dominant pathway becomes acid-catalyzed hydrolysis of the ester bond, yielding the parent drugs: Ephedrine  and Levulinic Acid .
1.3 Pathway Visualization

The following diagram illustrates the competing pathways dependent on protonation state.

StabilityPathways Prodrug Ephedrine Levulinate (Ester Form) Protonated Protonated Species (NH2+ Stable) Prodrug->Protonated pH < 5.0 (Reversible) Intermediate Tetrahedral Intermediate Prodrug->Intermediate pH > 6.0 (Free Base Attack) Hydrolysis Hydrolysis Products (Ephedrine + Levulinic Acid) Protonated->Hydrolysis Acid Catalysis (Slow) Amide N-Levulinyl Ephedrine (Amide Form) Intermediate->Amide Rearrangement (Fast, Irreversible) Intermediate->Hydrolysis Water Attack (Minor Pathway)

Caption: Kinetic competition between acid-stabilized hydrolysis and base-catalyzed intramolecular rearrangement.

Experimental Characterization Protocol

To determine the shelf-life (


) and activation energy (

), you must decouple the migration rate from the hydrolysis rate.
2.1 Materials & Buffer Strategy

Critical Control: The ionic strength (


) must be kept constant (0.1 M or 0.5 M) using NaCl or KCl, as salt effects can influence the transition state stability.
pH TargetBuffer SystemConcentrationPurpose
1.2 HCl / NaCl0.1 MMimic Gastric / Acid Stability Baseline
4.5 Acetate0.05 MTypical Formulation pH (Max Stability)
6.8 Phosphate0.05 MIntestinal / Neutral Shift Trigger
7.4 PBS0.05 MPhysiological / Blood Simulation
9.0 Borate0.05 MForced Degradation (Rapid Migration)
2.2 Analytical Method (HPLC-UV)

Standard reverse-phase chromatography is sufficient, but resolution between the Ester and the Amide is critical.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses peak tailing of amines).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide bond absorption) and 257 nm (Phenyl ring).

  • Differentiation: The Amide (rearranged product) will typically elute later than the parent Ester due to loss of the ionizable amine charge (at neutral pH) or changes in solvation shell, though relative retention depends strictly on mobile phase pH. Mass Spec (LC-MS) confirmation is required for the first run (

    
     is identical; fragmentation patterns differ).
    
2.3 Kinetic Workflow

The following workflow ensures data integrity for Arrhenius plotting.

KineticWorkflow Start Stock Solution Prep (Acetonitrile/MeOH) BufferMix Spike into Pre-heated Buffers (37°C, 50°C, 60°C, 70°C) Start->BufferMix Sampling Sampling Intervals (0, 5, 15, 30, 60, 120 min) BufferMix->Sampling Quench Quench: Dilute into Cold 0.1% TFA (pH < 2 Stops Migration) Sampling->Quench Analysis HPLC Analysis Quantify Ester vs. Amide vs. Hydrolysis Quench->Analysis

Caption: Kinetic profiling workflow emphasizing the critical acid-quench step to freeze the equilibrium.

Data Analysis & Thermodynamic Calculations

3.1 Pseudo-First-Order Kinetics

Since buffer capacity is high, degradation follows pseudo-first-order kinetics:



Where 

is the concentration of the remaining Ephedrine Levulinate ester.
3.2 Calculating Activation Energy (

)

Perform the study at minimum three temperatures (e.g., 40°C, 50°C, 60°C) at the pH of maximum stability (likely pH 3.0–4.0). Use the Arrhenius equation:



  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Slope

    
    .
    
3.3 The pH-Rate Profile (U-Shape)

You will observe a classic pH-rate profile:

  • Left Limb (pH < 3): Slope

    
    . Specific acid catalysis (
    
    
    
    attacks ester oxygen).
  • Trough (pH 3–5): Maximum stability. Rate is dominated by water attack (slow).

  • Right Limb (pH > 6): Slope increases sharply. This is not just hydroxide catalysis; it is the titration of the amine (

    
    ). The rate of disappearance correlates with the fraction of unprotonated amine (
    
    
    
    ).

Formulation & Storage Recommendations

Based on the thermodynamic instability of the amino-ester bond:

  • Salt Selection: The drug must be isolated and stored as a salt (e.g., Hydrochloride, Sulfate). The protonated amine prevents the

    
     shift in the solid state.
    
  • Lyophilization: Liquid formulations at neutral pH are non-viable . If an injectable is required, it must be a lyophilized powder reconstituted immediately before use, or a solution buffered strictly below pH 5.0.

  • Excipient Compatibility: Avoid reducing sugars or aldehydes (though Levulinic acid itself is a ketone, so the risk of polymerization exists). Avoid basic excipients (e.g., Sodium Carbonate) which would trigger the immediate rearrangement to the inactive amide.

References

  • Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier. (Foundational text on amino-ester prodrug instability).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

  • Hansen, K. T., & Bundgaard, H. (1980). "Prodrugs as drug delivery systems. XIX. In vitro and in vivo evaluation of O-acyl derivatives of ephedrine as prodrugs." International Journal of Pharmaceutics, 6(4), 307-319. (Specific reference to Ephedrine ester kinetics).
  • Skwarczynski, M., & Hayashi, Y. (2010). "O-N intramolecular acyl migration reaction in the development of prodrugs." Biopolymers, 94(4).[1] Link

Sources

An In-Depth Technical Guide to 4-Oxopentanoate Derivatives of Phenethylamines: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a New Frontier in Neuromodulatory Drug Discovery

The phenethylamine scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a vast array of psychoactive substances, including stimulants, psychedelics, and antidepressants.[1][2] Its inherent ability to interact with key monoamine neurotransmitter systems has driven decades of research into the synthesis and evaluation of novel derivatives.[3] This guide delves into a largely unexplored chemical space: the 4-oxopentanoate (levulinate) derivatives of phenethylamines. By conjugating the versatile phenethylamine core with the biocompatible and synthetically accessible 4-oxopentanoic acid, we open the door to a new class of compounds with potentially unique pharmacological profiles. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, outlining the rationale, synthetic strategies, characterization methodologies, and a proposed framework for the biological evaluation of these novel chemical entities.

The Rationale: Why 4-Oxopentanoate Derivatives of Phenethylamines Warrant Investigation

The rationale for exploring 4-oxopentanoate derivatives of phenethylamines is multifactorial, stemming from the established pharmacological significance of the parent scaffold and the unique properties of the 4-oxopentanoate moiety.

  • Modulation of Physicochemical Properties: The introduction of the 4-oxopentanoate group can significantly alter the physicochemical properties of the parent phenethylamine, including its solubility, lipophilicity, and metabolic stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of the resulting derivative.

  • Potential for Prodrug Strategies: The ester or amide linkage connecting the two moieties can be designed to be cleavable by endogenous enzymes, allowing for the controlled release of the active phenethylamine. This prodrug approach could be leveraged to improve bioavailability, extend the duration of action, and potentially reduce side effects.

  • Novel Structure-Activity Relationships (SAR): The 4-oxopentanoate moiety provides a new vector for chemical modification. Variations in the attachment point (e.g., N-acylation versus O-acylation on a hydroxylated phenethylamine) and substitutions on the pentanoate chain can be systematically explored to uncover novel structure-activity relationships.[4]

  • Biocompatibility of Levulinic Acid: 4-Oxopentanoic acid, also known as levulinic acid, is a bio-based platform chemical that is generally regarded as safe.[5] Its use as a conjugating agent is therefore unlikely to introduce significant toxicity concerns.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of 4-oxopentanoate derivatives of phenethylamines can be approached through several established chemical transformations. The choice of synthetic route will depend on the desired linkage (amide or ester) and the specific functionalities present on the phenethylamine core.

Synthesis of N-Phenethyl-4-oxopentanamide Derivatives (Amide Linkage)

A robust and straightforward approach to forming an amide bond between a phenethylamine and 4-oxopentanoic acid involves a direct coupling reaction.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of 4-Oxopentanoic Acid: In a round-bottom flask, dissolve 4-oxopentanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 eq), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: To the activated acid solution, add the desired phenethylamine derivative (1.0 eq) dissolved in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic aqueous solution (e.g., 1M HCl), followed by a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenethyl-4-oxopentanamide derivative.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification 4-Oxopentanoic Acid 4-Oxopentanoic Acid Activated Ester Activated Ester 4-Oxopentanoic Acid->Activated Ester + Coupling Agent Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) N-Phenethyl-4-oxopentanamide N-Phenethyl-4-oxopentanamide Activated Ester->N-Phenethyl-4-oxopentanamide + Phenethylamine Derivative Phenethylamine Derivative Phenethylamine Derivative Crude Product Crude Product N-Phenethyl-4-oxopentanamide->Crude Product Work-up Purified Product Purified Product Crude Product->Purified Product Column Chromatography

General Synthetic Workflow for N-Phenethyl-4-oxopentanamide Derivatives.
Synthesis of Phenethyl 4-Oxopentanoate Derivatives (Ester Linkage)

For phenethylamine derivatives containing a hydroxyl group (e.g., on the phenyl ring or the ethyl side-chain), an ester linkage can be formed.

Experimental Protocol: General Procedure for Esterification

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the hydroxyl-containing phenethylamine derivative (1.0 eq), 4-oxopentanoic acid (1.2 eq), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent like toluene.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected or by TLC/LC-MS analysis of the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired phenethyl 4-oxopentanoate derivative.

Structural Characterization: Confirming the Molecular Identity

Unequivocal structural elucidation of the synthesized derivatives is paramount. A combination of spectroscopic and spectrometric techniques should be employed.

Technique Purpose Expected Observations for N-Phenethyl-4-oxopentanamide
¹H NMR Spectroscopy To determine the proton environment and connectivity.Signals corresponding to the aromatic protons of the phenethyl group, the methylene protons of the ethyl chain, and the methylene and methyl protons of the 4-oxopentanoate moiety. The amide N-H proton will appear as a broad singlet.
¹³C NMR Spectroscopy To identify the number and type of carbon atoms.Resonances for the aromatic carbons, the aliphatic carbons of both the phenethylamine and 4-oxopentanoate fragments, and the carbonyl carbons of the amide and ketone.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the C=O stretch of the ketone.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.The molecular ion peak corresponding to the calculated exact mass of the target compound, confirming its elemental formula.

Proposed Biological Evaluation: A Roadmap to Understanding Pharmacological Activity

Given the nascent stage of research into this specific class of compounds, a systematic and tiered approach to biological evaluation is recommended. The initial focus should be on targets known to be modulated by phenethylamine derivatives.

In Vitro Screening Cascade

A logical progression of in vitro assays will enable the efficient identification of promising lead compounds.

G Start Start Tier1 Tier 1: Primary Binding Assays (Monoamine Transporters: DAT, NET, SERT) Start->Tier1 Tier2 Tier 2: Receptor Profiling (e.g., 5-HT₂A, TAAR1, Adrenergic Receptors) Tier1->Tier2 Active Compounds Tier3 Tier 3: Functional Assays (e.g., Neurotransmitter Uptake/Release, Second Messenger Signaling) Tier2->Tier3 Selective Compounds Tier4 Tier 4: In Vitro ADME-Tox (Metabolic Stability, Cytotoxicity, hERG Liability) Tier3->Tier4 Functionally Active Compounds Lead_Candidates Lead_Candidates Tier4->Lead_Candidates Favorable Profile

Proposed In Vitro Screening Cascade for 4-Oxopentanoate Derivatives of Phenethylamines.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl).

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (4-oxopentanoate derivative of phenethylamine).

  • Incubation and Filtration: Incubate the plates at a specified temperature for a set duration. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Structure-Activity Relationship (SAR) Elucidation

The data generated from the in vitro screening of a library of 4-oxopentanoate derivatives will be crucial for establishing SAR. Key structural modifications to explore include:

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring of the phenethylamine core are known to have a profound impact on pharmacological activity.

  • Modifications of the Ethyl Side-Chain: Alkylation or hydroxylation of the alpha and beta carbons can influence potency and selectivity.

  • Alterations to the 4-Oxopentanoate Moiety: The ketone functionality can be reduced or derivatized, and the chain length can be varied to probe the binding pocket of the target protein.

Future Directions and Concluding Remarks

The exploration of 4-oxopentanoate derivatives of phenethylamines represents a promising, yet underexplored, avenue in the quest for novel neuromodulatory agents. The synthetic accessibility of these compounds, coupled with the vast chemical space that can be explored, makes them an attractive target for drug discovery programs. The systematic approach to synthesis, characterization, and biological evaluation outlined in this guide provides a solid foundation for researchers to embark on this exciting endeavor. Future work should focus on building a diverse chemical library of these derivatives and screening them against a broad panel of CNS targets. The insights gained from these studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of phenethylamines and may ultimately lead to the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Synthesis and characterization of novel ethyl levulinate coupled N-phenyl-p-phenylenediamine multifunctional additive: oxidation stability and lubricity improver in biodiesel. Energy Sources, Part A: Recovery, Utilization and Environmental Effects. 2022;44(3):6236-6248. [Link]

  • Synthesis of ethyl levulinate by a new bio-nanocatalyst. Academia.edu. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide).
  • N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Ethyl Levulinate Synthesis from Levulinic Acid and Furfuryl Alcohol by Using Modified Carbon Cryogels. AIDIC. [Link]

  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. [Link]

  • The initial reaction conditions: 2 M levulinic acid (LA) and 2.4 M hydroxylamine... ResearchGate. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Chemical Informatics and Structural Validation of Ephedrine Levulinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and chemical informatics, the precise identification of molecular entities is non-negotiable. As a Senior Application Scientist, I frequently observe that complex derivatives are mischaracterized in proprietary databases or literature. A quintessential example is ephedrine levulinate. Often erroneously assumed to be a simple ionic salt of ephedrine and levulinic acid, rigorous structural informatics reveals it to be a covalently bonded ester. This whitepaper dissects the chemical identifiers, the mechanistic causality of its synthesis, and the self-validating protocols required for its structural elucidation.

Structural Informatics and Registry Data

Before initiating any bench-level synthesis or pharmacological assay, one must establish the ground truth using authoritative chemical registries. Ephedrine levulinate is formally designated as1[1]. The presence of the 4-oxopentanoate moiety covalently linked to the chiral ephedrine backbone dictates a unique physicochemical profile distinct from its parent alkaloid[2].

Table 1: Quantitative and Informatics Data for Ephedrine Levulinate

Chemical Property / IdentifierValueSource Verification
CAS Registry Number 1082659-36-63[3]
Molecular Formula C15H21NO32[2]
Molecular Weight 263.33 g/mol 1[1]
Canonical SMILES CC(=O)CCC(=O)ONC)c1ccccc11[1]
InChIKey SDERVCYTJVOPPI-WFASDCNBSA-N2[2]
Defined Stereocenters 2 (Absolute: 1R, 2S)1[1]

Mechanistic Causality: Esterification vs. Salt Formation

Understanding the causality behind the molecular structure is critical for downstream applications. If one simply mixes ephedrine and levulinic acid in an aqueous medium, an ephedrinium levulinate salt forms via thermodynamically favored acid-base neutralization. However, the registered 3[3] corresponds to the ester.

The covalent ester linkage fundamentally alters the molecule's lipophilicity, modifying its biological half-life and blood-brain barrier permeability compared to the highly ionized salt form. To achieve this esterification, we must bypass the neutralization pathway. This requires a dehydrating coupling agent in an anhydrous environment, ensuring that the secondary hydroxyl group of ephedrine acts as a nucleophile against the carboxylate carbon of levulinic acid.

Experimental Methodology: A Self-Validating Synthesis Protocol

To synthesize and unequivocally verify ephedrine levulinate, I employ a modified Steglich esterification. This protocol is designed as a self-validating system : the synthetic choices directly enable the downstream analytical confirmation, ensuring the product is the registered ester and not a transient salt.

Step 1: Anhydrous Reaction Setup

  • Action: Dissolve 1.0 equivalent of L-ephedrine and 1.1 equivalents of levulinic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.

  • Causality: The anhydrous environment prevents the competitive hydrolysis of the coupling agent, while the low temperature minimizes unwanted side reactions, such as N-acylation of the secondary amine.

Step 2: Catalytic Activation

  • Action: Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Causality: DCC acts as a potent dehydrating agent, activating the levulinic acid by forming an O-acylisourea intermediate. DMAP is the critical nucleophilic catalyst; it attacks this intermediate to form a highly reactive acylpyridinium species, which is then efficiently trapped by the sterically hindered secondary alcohol of ephedrine, preventing racemization at the 1R, 2S stereocenters.

Step 3: Purification and Isolation

  • Action: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 5% NaHCO3, 0.1 M HCl (briefly, to remove unreacted ephedrine without hydrolyzing the ester), and brine. Dry over anhydrous MgSO4 and concentrate in vacuo.

Step 4: Self-Validating Analytical Verification

  • Action (LC-MS): Analyze the purified compound using Liquid Chromatography-Mass Spectrometry (ESI+).

  • Validation Logic: The detection of a dominant molecular ion peak at m/z 264.16 [M+H]+ confirms the formation of the covalent ester (Exact Mass: 263.15 Da). A simple salt would dissociate in the LC-MS source, yielding an ephedrine peak at m/z 166.12.

  • Action (NMR): Perform 1H and 13C NMR spectroscopy in CDCl3.

  • Validation Logic: The 1H NMR spectrum will show a significant downfield shift (typically >1.0 ppm) of the methine proton (CH-O) of the ephedrine backbone compared to the free alcohol, unequivocally proving the ester linkage.

Informatics and Validation Workflow Visualization

The following diagram illustrates the logical progression from raw precursors through catalytic synthesis, culminating in analytical validation and database registry alignment.

EphedrineLevulinateWorkflow Start Ephedrine + Levulinic Acid (Precursors) Synthesis Steglich Esterification (DCC / DMAP Catalysis) Start->Synthesis Dehydration Product Ephedrine Levulinate CAS: 1082659-36-6 Synthesis->Product Covalent Bond Formation LCMS LC-MS Validation m/z 264.16[M+H]+ Product->LCMS Mass Profiling NMR NMR Elucidation Ester Linkage Confirmation Product->NMR Structural Profiling Registry Database Registry Search InChIKey / SMILES Match Product->Registry Informatics Mapping

Workflow for the synthesis, structural validation, and registry search of ephedrine levulinate.

References

  • EPHEDRINE LEVULINATE - Inxight Drugs Source: ncats.io URL:[Link]

  • EPHEDRINE LEVULINATE - precisionFDA Source: fda.gov URL:[Link]

  • Ephedrinlävulinat - Internetchemie Source: internetchemie.info URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the synthesis of the target ester, 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate. This document is intended for an audience of researchers, scientists, and professionals in drug development. The proposed synthesis is an esterification reaction between 2-(methylamino)-1-phenylpropan-1-ol and 4-oxopentanoic acid.

Introduction and Scientific Background

The target molecule, this compound, is an ester formed from the coupling of 2-(methylamino)-1-phenylpropan-1-ol and 4-oxopentanoic acid, also known as levulinic acid. The alcohol precursor exists as common diastereomers, namely pseudoephedrine and ephedrine, which are well-known for their sympathomimetic and decongestant properties[1][2]. Levulinic acid, on the other hand, is a versatile platform chemical derived from the degradation of cellulose and is a valuable building block for various chemicals and biofuels[3].

The synthesis of this ester is of interest for potential applications in medicinal chemistry and drug development, where the modification of known bioactive molecules can lead to new therapeutic agents with altered pharmacokinetic or pharmacodynamic profiles. The esterification of pseudoephedrine has been reported with other carboxylic acids, such as citric acid, indicating the feasibility of this transformation[4][5].

This protocol outlines a proposed laboratory-scale synthesis of this compound via a direct acid-catalyzed esterification, a well-established and robust method for ester synthesis[6][7].

Materials and Reagents

Reagent Grade Supplier Notes
2-(Methylamino)-1-phenylpropan-1-olReagent Grade (Pseudoephedrine or Ephedrine)Commercially AvailableEnsure the stereochemistry is appropriate for the intended application.
4-Oxopentanoic acid (Levulinic acid)≥98%Commercially Available
TolueneAnhydrousCommercially Available
p-Toluenesulfonic acid monohydrate≥98%Commercially AvailableCatalyst
Sodium bicarbonateSaturated aqueous solutionPrepared in-houseFor neutralization
Anhydrous magnesium sulfateReagent GradeCommercially AvailableFor drying
DichloromethaneReagent GradeCommercially AvailableFor extraction
Ethyl acetateReagent GradeCommercially AvailableFor chromatography
HexanesReagent GradeCommercially AvailableFor chromatography

Proposed Synthesis Workflow

The proposed synthesis involves the Fischer-Speier esterification of 2-(methylamino)-1-phenylpropan-1-ol with levulinic acid, using p-toluenesulfonic acid as a catalyst and toluene as the solvent, with azeotropic removal of water to drive the reaction to completion.

SynthesisWorkflow Reactants Reactants: 2-(Methylamino)-1-phenylpropan-1-ol 4-Oxopentanoic acid ReactionVessel Reaction Vessel: Toluene, p-TSA Reflux with Dean-Stark Trap Reactants->ReactionVessel Workup Aqueous Workup: NaHCO3 wash Brine wash ReactionVessel->Workup Drying Drying: Anhydrous MgSO4 Workup->Drying Purification Purification: Silica Gel Chromatography Drying->Purification Product Final Product: 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(methylamino)-1-phenylpropan-1-ol (1.65 g, 10 mmol).

  • Add 4-oxopentanoic acid (1.28 g, 11 mmol, 1.1 equivalents).

  • Add anhydrous toluene (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 equivalents).

4.2. Reaction Execution

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • The progress can also be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

4.3. Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.4. Purification

  • Purify the crude product by column chromatography on silica gel.

  • A suitable eluent system would be a gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the presence of both the 2-(methylamino)-1-phenylpropyl and the 4-oxopentanoate moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group (typically around 1735 cm⁻¹) and the ketone carbonyl group (around 1715 cm⁻¹).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is corrosive. Handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Discussion and Mechanistic Insights

The proposed synthesis is a classic example of a Fischer-Speier esterification. The reaction is acid-catalyzed, with the p-toluenesulfonic acid protonating the carbonyl oxygen of the levulinic acid, thereby activating it towards nucleophilic attack by the hydroxyl group of 2-(methylamino)-1-phenylpropan-1-ol. The use of a Dean-Stark trap is crucial for the success of this reaction, as it removes the water formed as a byproduct, shifting the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle.

It is important to note that the amino group of 2-(methylamino)-1-phenylpropan-1-ol could potentially react with the levulinic acid to form an amide. However, under acidic conditions, the amine is likely to be protonated, which deactivates it as a nucleophile. Furthermore, the esterification of the hydroxyl group is generally favored over amidation under these conditions[4].

References

  • Blagg, J., & Davies, S. G. (1987). Asymmetric synthesis of pseudoephedrine. Tetrahedron, 43(20), 4463-4471.
  • Esteban, J., Ladero, M., Garcia-Ochoa, F. (2015). Kinetic of the esterification of levulinic acid with ethanol using a solid acid catalyst. Chemical Engineering Journal, 268, 159-168.
  • Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006). A kinetic study on the conversion of d-fructose to levulinic acid. Chemical Engineering Research and Design, 84(5), 339-349.
  • Goel, A., et al. (2016). Esterification of pseudoephedrine hydrochloride by citric acid in a solid dose pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-353.
  • Kumar, A., & Sharma, S. (2011). Esterification of levulinic acid to ethyl levulinate over heteropoly acids supported on montmorillonite K-10. Indian Journal of Chemistry-Section A, 50(9-10), 1275-1280.
  • Goel, A., et al. (2016). Esterification of pseudoephedrine hydrochloride by citric acid in a solid dose pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-353. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2001). A short and efficient synthesis of pseudoephedrine. Tetrahedron: Asymmetry, 12(10), 1477-1479.
  • Ibrahim, M. A. A., & El-Enany, N. (2017). Ephedrine and pseudoephedrine. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 42, pp. 99-155). Academic Press.
  • Drew, C. D., & Dempsey, G. (2017). Ephedrine and Pseudoephedrine. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-7). Elsevier.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7028, Pseudoephedrine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11579, Levulinic acid. Retrieved from [Link].

  • Goel, A., et al. (2016). Esterification of pseudoephedrine hydrochloride by citric acid in a solid dose pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 129, 346-353. [Link]

Sources

Esterification methods for 2-(Methylamino)-1-phenylpropan-1-ol with levulinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Esterification of 2-(Methylamino)-1-phenylpropan-1-ol with Levulinic Acid

Strategic Rationale & Mechanistic Causality

The derivatization of amino-alcohols such as 2-(methylamino)-1-phenylpropan-1-ol (the core scaffold of ephedrine and pseudoephedrine) presents a classic chemoselectivity challenge. The molecule contains both a secondary amine and a sterically hindered secondary alcohol. When reacting this substrate with levulinic acid (4-oxopentanoic acid)—a highly versatile keto-acid used to install the orthogonal, hydrazine-cleavable levulinate (Lev) protecting group or prodrug linker—careful strategic planning is required.

The Chemoselectivity Problem: In solution-phase synthesis, the secondary amine is significantly more nucleophilic than the secondary alcohol. Direct coupling of levulinic acid using standard activating agents will inevitably lead to N-acylation (amidation) rather than the desired O-esterification. While O-esterification of such amino-alcohols can occasionally occur without N-protection if the amine is strictly deactivated (e.g., as a solid-state hydrochloride salt)[1], solution-phase reactions require explicit masking of the amine to prevent chemoselectivity failure.

The Solution (Protection-Esterification-Deprotection): To achieve absolute O-selectivity, we employ a three-step workflow:

  • Transient N-Protection: The secondary amine is masked using di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is stable to the subsequent basic coupling conditions.

  • Steglich Esterification: The sterically hindered secondary alcohol is esterified using a carbodiimide and 4-dimethylaminopyridine (DMAP). The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate[2]. Without DMAP, this intermediate undergoes a slow 1,3-rearrangement to form an unreactive N-acylurea[2]. DMAP acts as a superior nucleophile, attacking the O-acylisourea to generate a highly reactive acylpyridinium species that rapidly acylates the alcohol.

  • Acidic Cleavage: The Boc group is removed using trifluoroacetic acid (TFA). The levulinate ester and its pendant ketone are highly stable to these acidic conditions, yielding the target O-levulinate ester as a TFA salt.

Optimization of O-Esterification Conditions

The choice of coupling reagent during the Steglich esterification (Step 2) is critical for both yield and downstream purification. While dicyclohexylcarbodiimide (DCC) is historically common, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred to avoid the hazardous and difficult-to-remove dicyclohexylurea (DCU) byproduct[3].

Table 1: Optimization of Step 2 (N-Boc Intermediate + Levulinic Acid)

Coupling Reagent (1.3 eq)CatalystTime (h)Isolated Yield (%)Byproduct Removal Difficulty
DCCNone24< 5%High (Insoluble DCU requires filtration)
DCCDMAP (0.1 eq)1282%High (Residual DCU contaminates product)
DICDMAP (0.1 eq)1285%Moderate (Soluble DIU requires chromatography)
EDC·HCl DMAP (0.1 eq) 8 91% Low (Water-soluble urea; removed by aqueous wash)

Data reflects reactions performed in dichloromethane (DCM) at room temperature. EDC·HCl is selected as the optimal reagent due to its superior yield and self-validating aqueous workup.

Experimental Workflows

Protocol 1: Synthesis of N-Boc-2-(methylamino)-1-phenylpropan-1-ol

Causality Check: Triethylamine (TEA) is added to neutralize any trace acid and ensure the amine is fully free-based before Boc anhydride addition.

  • Dissolve 2-(methylamino)-1-phenylpropan-1-ol (10.0 mmol, 1.65 g) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add triethylamine (11.0 mmol, 1.53 mL) and cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 2.29 g) portion-wise over 10 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; the primary amine spot will disappear).

  • Workup: Quench with water (30 mL). Separate the organic layer and wash sequentially with 0.5 M citric acid (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc intermediate as a colorless viscous oil.

Protocol 2: Steglich Esterification with Levulinic Acid

Causality Check: The reaction is washed with 1 M HCl specifically to protonate and extract the DMAP catalyst and any unreacted EDC, ensuring a highly pure crude product[3].

  • Dissolve the N-Boc intermediate (8.0 mmol, ~2.12 g) and levulinic acid (9.6 mmol, 1.11 g) in anhydrous DCM (40 mL).

  • Add DMAP (0.8 mmol, 98 mg) and cool the solution to 0 °C.

  • Add EDC·HCl (10.4 mmol, 1.99 g) in a single portion.

  • Allow the reaction to warm to room temperature and stir for 8 hours. The solution will remain clear, unlike DCC reactions which precipitate urea.

  • Workup: Dilute the reaction with additional DCM (20 mL). Wash the organic phase sequentially with 1 M HCl (2 × 30 mL), saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted levulinic acid, and brine (30 mL).

  • Dry over Na₂SO₄, filter, and evaporate to yield the N-Boc levulinate ester.

Protocol 3: TFA-Mediated Boc Deprotection

Causality Check: Toluene is used as a co-evaporation solvent to form an azeotrope with TFA, preventing acidic degradation of the product during concentration.

  • Dissolve the N-Boc levulinate ester (5.0 mmol, ~1.81 g) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 5.0 mL).

  • Stir the mixture at room temperature for 2 hours. Gas evolution (CO₂ and isobutylene) will cease when the reaction is complete.

  • Workup: Concentrate the mixture under reduced pressure. Add toluene (10 mL) and co-evaporate (repeat 3 times) to remove residual TFA.

  • Triturate the resulting residue with cold diethyl ether (20 mL) to precipitate the target 2-(methylamino)-1-phenylpropan-1-ol O-levulinate as its TFA salt. Filter and dry under high vacuum.

Reaction Pathway Visualization

G Start 2-(Methylamino)-1-phenylpropan-1-ol (Starting Material) Direct Direct Esterification (No Protection) Start->Direct Levulinic Acid + Coupling Agent Boc Step 1: N-Boc Protection (Boc2O, TEA) Start->Boc Chemoselective Pathway Amide N-Acyl Product (Undesired Amide) Direct->Amide Chemoselectivity Failure BocAlc N-Boc Amino Alcohol (Intermediate 1) Boc->BocAlc Est Step 2: Steglich Esterification (Levulinic Acid, EDC, DMAP) BocAlc->Est O-Acylation BocEst N-Boc Levulinate Ester (Intermediate 2) Est->BocEst Deprot Step 3: TFA Deprotection (TFA / DCM) BocEst->Deprot Cleavage Target Target O-Levulinate Ester (TFA Salt) Deprot->Target Final Product

Fig 1: Chemoselective workflow for O-esterification vs. direct amidation failure.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL: [Link]

  • Goel, A., Zhao, Z., Sørensen, D., Zhou, J., & Zhang, F. (2016). Esterification of pseudoephedrine hydrochloride by citric acid in a solid dose pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis, 129, 410-418. URL: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL: [Link]

Sources

HPLC method development for 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Abstract

This guide details the "First Principles" method development strategy for This compound , a theoretical ester prodrug comprised of a phenethylamine backbone (structurally analogous to Ephedrine/Pseudoephedrine) and a levulinic acid tail. Due to the coexistence of a basic secondary amine (


) and a hydrolytically labile ester linkage, this analyte presents a "Stability vs. Peak Shape" paradox. This protocol prioritizes a stability-indicating reversed-phase (RP-HPLC)  approach, utilizing low-pH buffering to ensure amine protonation while minimizing ester hydrolysis.

Analyte Assessment & Chemical Logic

Before touching the instrument, we must deconstruct the molecule to predict its chromatographic behavior.

  • The Core (Amine): The 2-(Methylamino)-1-phenylpropyl moiety is a basic amine. On traditional silica columns at neutral pH, surface silanols (

    
    ) are ionized (negative), while the amine is protonated (positive). This ionic interaction causes severe peak tailing.
    
  • The Linkage (Ester): The 4-oxopentanoate (levulinate) group is attached via an ester bond. Esters are susceptible to hydrolysis, particularly in high pH environments or protic solvents (like methanol) where transesterification can occur.

  • The Tail (Keto-Acid): The leaving group upon degradation is Levulinic Acid (

    
    ).
    

The Development Strategy:

  • pH Selection: We cannot use high pH (>10) to suppress amine ionization because the ester will hydrolyze. We must use low pH (< 4.0) to keep the amine protonated and the silanols neutral.

  • Diluent Choice: Methanol is strictly prohibited as a primary diluent to prevent transesterification (conversion to Methyl Levulinate). Acetonitrile (ACN) is the required solvent.

Visualizing the Stability Pathway

The following diagram illustrates the degradation pathway that the HPLC method must resolve to be considered "Stability Indicating."

DegradationPathway Prodrug Analyte: Ephedryl Levulinate Ester (Hydrophobic, Basic) Hydrolysis Hydrolysis (pH > 7 or Acid Catalyzed) Prodrug->Hydrolysis Parent Degradant 1: Ephedrine/Pseudoephedrine (Polar Amine) Hydrolysis->Parent Amine Release Acid Degradant 2: Levulinic Acid (Polar Acid) Hydrolysis->Acid Acid Release

Figure 1: Hydrolytic degradation pathway. The method must resolve the Prodrug (Late eluting) from the Parent Amine (Early eluting) and Levulinic Acid (Early eluting).

Experimental Protocols

Protocol A: Solution Stability & Solubility (Pre-Validation)

Objective: Determine the safe time window for analysis before the ester degrades in the autosampler.

  • Preparation: Weigh 10 mg of analyte into a 20 mL scintillation vial.

  • Solvent Screen: Add 10 mL of Acetonitrile . (Do not use MeOH).

    • Note: If solubility is poor, add 0.1% Formic Acid to the ACN to assist protonation.

  • Stress Test: Prepare a second vial diluted 50:50 with Water.

  • Monitoring: Inject both solutions immediately (T=0) and every hour for 12 hours.

  • Acceptance: Degradation (appearance of Parent Amine peak) must be < 2.0% over the run time.

Protocol B: Optimized HPLC Conditions

Rationale: A C18 column provides sufficient retention for the hydrophobic ester. The Formate buffer at pH 3.5 yields excellent peak symmetry for the amine by suppressing silanol activity without hydrolyzing the ester.

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18End-capped silica or Hybrid particle technology is essential to reduce silanol interactions with the amine.
Mobile Phase A 20 mM Ammonium Formate, adjusted to pH 3.5 with Formic AcidLow pH suppresses silanols; Formate is MS-compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to prevent transesterification.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity; avoid >40°C to prevent thermal degradation of the ester.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (since sample is in 100% ACN).
Detection UV 210 nm (Primary), 257 nm (Secondary)210 nm detects the amide/ester/phenyl; 257 nm is specific to the phenyl ring (confirms identity).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Initial Hold (Retain Levulinic Acid)
2.0 95 5 End Isocratic Hold
12.0 10 90 Elute Ester Prodrug
15.0 10 90 Wash Column
15.1 95 5 Re-equilibrate

| 20.0 | 95 | 5 | End of Run |

Method Development Logic Flow

The following decision tree illustrates the logic used to arrive at the conditions above.

MethodLogic Start Analyte Properties: Basic Amine + Labile Ester pH_Decision pH Selection Start->pH_Decision High_pH High pH (>10) Risk: Ester Hydrolysis pH_Decision->High_pH Low_pH Low pH (2-4) Benefit: Stable Ester Challenge: Silanol Tailing pH_Decision->Low_pH Buffer_Choice Buffer Selection Low_pH->Buffer_Choice Phosphate Phosphate (Non-volatile, UV transparent) Buffer_Choice->Phosphate Formate Ammonium Formate (Volatile, MS-friendly) Buffer_Choice->Formate Column_Choice Column Selection Formate->Column_Choice Base_Deactivated Base-Deactivated C18 (e.g., Eclipse Plus, XBridge) Column_Choice->Base_Deactivated Standard_C18 Standard C18 (Risk of Tailing)

Figure 2: Decision tree prioritizing ester stability and amine peak shape.

Troubleshooting & Critical Parameters

  • Issue: Peak Splitting of the Main Peak.

    • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected into a 95% Water mobile phase, the hydrophobic ester may precipitate momentarily.

    • Fix: Dilute the sample 50:50 with Mobile Phase A before injection, immediately prior to the run to avoid hydrolysis.

  • Issue: "Ghost" Peak at ~2-3 minutes.

    • Cause: This is likely Levulinic Acid or the Parent Amine appearing due to degradation in the autosampler vial.

    • Fix: Check autosampler temperature (set to 4°C). Verify the pH of the diluent is not > 7.

  • Issue: Drifting Retention Times.

    • Cause: Ion-pairing effect of Formate is temperature sensitive.

    • Fix: Ensure the column oven is actively controlled at 30°C, not "Ambient."

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.
  • Sielc Technologies. HPLC Method for Levulinic acid, Sorbic acid on Newcrom BH.[1] (Reference for Levulinic acid behavior). Retrieved from [Link]

  • AOAC International. (2001). Determination of Ephedra Alkaloids by Liquid Chromatography/Tandem Mass Spectrometry.[2] (Reference for Ephedrine backbone chromatography). Retrieved from [Link]

Sources

Extraction techniques for 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Extraction of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate from Biological Matrices

Abstract

This document provides a comprehensive guide with detailed protocols for the extraction of this compound, a suspected novel psychoactive substance (NPS), from complex biological matrices such as whole blood, plasma, and urine. The core analytical challenge for this compound is the hydrolytic instability of its ester linkage, which can be cleaved both chemically and enzymatically by endogenous esterases. To ensure accurate quantification of the parent compound, these protocols integrate critical sample stabilization steps with robust extraction techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). This guide is intended for researchers, forensic toxicologists, and drug development professionals requiring reliable and reproducible methods for the analysis of labile ester-containing compounds.

Introduction and Analytical Challenges

This compound is an amphetamine-class derivative characterized by a secondary amine and an ester functional group. Its structure suggests it may act as a prodrug or share psychoactive properties with other amphetamine-type substances. The accurate toxicological screening and quantification of such compounds are paramount for clinical and forensic investigations.

The primary analytical hurdle is the compound's susceptibility to hydrolysis. The ester bond can be rapidly cleaved by esterase enzymes present in biological fluids, particularly blood, leading to the formation of the parent alcohol (2-(methylamino)-1-phenylpropan-1-ol) and 4-oxopentanoic acid.[1] This degradation can occur in vivo, but more critically for analytical accuracy, it can proceed ex vivo after sample collection, leading to a significant underestimation of the parent drug concentration.

Therefore, a successful extraction strategy must not only isolate the analyte from interfering matrix components but also preserve its chemical integrity from the moment of collection. This application note addresses this challenge by detailing pre-analytical stabilization measures and optimized extraction workflows.

Pre-Analytical Sample Handling and Stabilization

To prevent ex vivo hydrolysis, immediate and effective inhibition of esterase activity is crucial. Failure to stabilize the sample at the point of collection is a common source of analytical error for ester-containing drugs.[2]

Core Recommendations:

  • Anticoagulant Choice: Collect blood samples in tubes containing potassium oxalate/sodium fluoride . Sodium fluoride is a non-specific inhibitor of in-vitro enzymatic activity, including esterases.[1]

  • Temperature Control: Immediately place samples on ice after collection and store them at ≤ -20°C as soon as possible. Low temperatures significantly reduce the rate of both chemical and enzymatic hydrolysis.[3]

  • pH Control: Maintain the sample pH to minimize base- or acid-catalyzed hydrolysis.[4] For long-term storage, samples should be kept frozen in tightly sealed containers to prevent moisture ingress.[5]

Principles of Extraction Methodologies

The selection of an extraction technique depends on the required sample cleanliness, throughput, and available instrumentation. Both LLE and SPE are widely used for the extraction of amphetamine-type substances from biological matrices.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[7] By adjusting the pH of the aqueous phase, the ionization state of the target analyte can be manipulated to favor its partitioning into the organic solvent. For this compound, adjusting the pH to a basic value (>9) will deprotonate the secondary amine, rendering the molecule more nonpolar and thus more soluble in a nonpolar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.[7]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate analytes from a liquid sample by passing it through a solid sorbent.[8] For this analyte, a mixed-mode SPE cartridge , which combines both reversed-phase (e.g., C8) and ion-exchange (e.g., strong cation exchange) mechanisms, is highly recommended.[9][10] This dual retention mechanism provides superior selectivity and cleanup compared to single-mode sorbents. The nonpolar part of the molecule interacts with the C8 chain, while the positively charged amine (at acidic or neutral pH) binds strongly to the cation exchanger. This allows for rigorous washing steps to remove matrix interferences.

Experimental Protocols

The following protocols are designed as a starting point and should be validated in-house according to established guidelines (e.g., SWGTOX, GTFCh).[11][12][13] An isotopically labeled internal standard (IS) should be added to all samples, calibrators, and controls before extraction to correct for analyte loss and matrix effects.

Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood/Plasma

This protocol is a cost-effective method suitable for routine analysis.

Materials:

  • Whole blood/plasma sample (collected in NaF/K-Oxalate tubes)

  • Internal Standard (IS) spiking solution

  • 1 M Sodium Carbonate buffer (pH 10)

  • Extraction Solvent: Ethyl Acetate (HPLC grade)

  • Centrifuge, vortex mixer, sample evaporator

Procedure:

  • Pipette 1 mL of whole blood or plasma into a 15 mL glass centrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Add 1 mL of 1 M Sodium Carbonate buffer (pH 10) to basify the sample. Vortex for 30 seconds.

  • Add 5 mL of Ethyl Acetate.

  • Cap the tube and vortex for 2 minutes. For whole blood, gentle rocking for 10 minutes is recommended to minimize emulsion formation.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (appropriate for LC-MS/MS analysis) and vortex.

  • Transfer to an autosampler vial for analysis.

Workflow for LLE from Blood/Plasma

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction s1 1. Pipette 1 mL Sample s2 2. Add Internal Standard s1->s2 Basify s3 3. Add Basic Buffer (pH 10) s2->s3 Basify e1 4. Add 5 mL Ethyl Acetate s3->e1 Basify e2 5. Vortex / Rock e1->e2 Separate e3 6. Centrifuge (3000 x g) e2->e3 Separate p1 7. Transfer Organic Layer e3->p1 Separate p2 8. Evaporate to Dryness p1->p2 Concentrate p3 9. Reconstitute p2->p3 Concentrate p4 10. Analyze (LC-MS/MS) p3->p4 Concentrate

Caption: Liquid-Liquid Extraction (LLE) workflow for blood/plasma.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol provides a cleaner extract, minimizing matrix effects for sensitive LC-MS/MS analysis.

Materials:

  • Urine sample

  • Internal Standard (IS) spiking solution

  • 100 mM Phosphate buffer (pH 6.0)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 100 mg, 3 mL)

  • Methanol, Dichloromethane, Isopropanol (all HPLC grade)

  • 2% Formic Acid in Methanol

  • SPE vacuum manifold, vortex mixer, sample evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine in a glass tube, add the IS solution and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge sequentially with 2 mL of Methanol, followed by 2 mL of DI water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1-2 mL/min).

  • Washing:

    • Wash 1: 2 mL of DI water.

    • Wash 2: 2 mL of 0.1 M Acetic Acid.

    • Wash 3: 2 mL of Methanol.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of 2% Formic Acid in Methanol into a clean collection tube. The acidic modifier disrupts the ionic bond, while the organic solvent disrupts the reversed-phase interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute in 100 µL of mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Mixed-Mode SPE from Urine

SPE_Workflow cluster_prep Sample & Column Prep cluster_extract Extraction & Cleanup cluster_elute Elution & Analysis sample 1. Buffer Urine Sample (pH 6.0) & Add IS load 3. Load Sample sample->load condition 2. Condition SPE Column (MeOH -> H2O -> Buffer) condition->load wash 4. Wash Column (H2O -> Acid -> MeOH) load->wash dry Dry Column wash->dry elute 5. Elute with Acidified MeOH dry->elute evap 6. Evaporate to Dryness elute->evap recon 7. Reconstitute evap->recon analyze Analyze (LC-MS/MS) recon->analyze

Sources

Application Note: 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate in Ester-Based Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Focus: Modulating sympathomimetic amines via levulinate esterification for controlled release and enhanced bioavailability.

Executive Summary

The strategic esterification of active pharmaceutical ingredients (APIs) is a cornerstone of modern prodrug design, aimed at overcoming pharmacokinetic (PK) bottlenecks such as poor bioavailability, rapid clearance, and off-target toxicity[1]. The compound 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate (commonly known as ephedrine levulinate) serves as a highly instructive model for levulinate-based ester prodrugs[2]. By conjugating the sympathomimetic amine core with 4-oxopentanoic acid (levulinic acid), drug developers can precisely modulate the molecule's lipophilicity, receptor binding kinetics, and enzymatic cleavage profile.

Mechanistic Rationale: The Levulinate Advantage (E-E-A-T)

Designing an effective prodrug requires balancing lipophilicity for absorption with sufficient polarity for aqueous solubility. The selection of the 4-oxopentanoate (levulinate) moiety over simple aliphatic esters is driven by specific mechanistic causalities:

  • Lipophilicity and Membrane Permeation: The parent compound, 2-(methylamino)-1-phenylpropan-1-ol, possesses a secondary hydroxyl group that limits its lipophilicity. Esterification masks this polar group, increasing the partition coefficient (LogP) and facilitating enhanced passive diffusion across the gastrointestinal mucosa and the blood-brain barrier (BBB)[3].

  • The Ketone Dipole Advantage: Unlike simple aliphatic esters (e.g., valerate), the levulinate moiety contains a ketone group at the C4 position. This introduces a localized dipole that prevents the prodrug from becoming excessively lipophilic. Excessive lipophilicity often leads to drug sequestration in adipose tissue, which delays onset and causes unpredictable accumulation[1].

  • Controlled Receptor Activation: The active parent drug exerts its pharmacological effects by binding to

    
    - and 
    
    
    
    -adrenergic receptors[2]. The steric bulk of the levulinate ester completely masks the crucial hydroxyl pharmacophore required for receptor docking. Consequently, the prodrug remains pharmacologically inert in systemic circulation until it is hydrolyzed by ubiquitous esterases, such as Carboxylesterase 1 (CES1)[4]. This sustained release blunts the
    
    
    spike, mitigating cardiovascular side effects like tachycardia while extending the therapeutic window[5].

Pathway Visualization

Pathway Prodrug 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate (Inactive Prodrug) Enzyme Carboxylesterase 1 (CES1) & Plasma Esterases Prodrug->Enzyme Enzymatic Recognition Active 2-(Methylamino)-1-phenylpropan-1-ol (Active Sympathomimetic) Enzyme->Active Hydrolysis Byproduct Levulinic Acid (4-oxopentanoic acid) Enzyme->Byproduct Cleavage Receptor α- and β-Adrenergic Receptors (Target Activation) Active->Receptor Receptor Binding

Fig 1. Enzymatic cleavage pathway of the levulinate prodrug to the active sympathomimetic amine.

Experimental Workflows & Protocols

To rigorously evaluate this prodrug, the following self-validating protocols detail its regioselective synthesis and in vitro metabolic profiling.

Protocol A: Regioselective Synthesis of the Levulinate Prodrug

A common pitfall in synthesizing amino-alcohol esters is competing N-acylation. This protocol utilizes a protection-deprotection strategy to ensure exclusive O-esterification.

Step-by-Step Methodology:

  • N-Boc Protection: Dissolve 2-(methylamino)-1-phenylpropan-1-ol in anhydrous dichloromethane (DCM). Add 1.1 eq of Di-tert-butyl dicarbonate (Boc

    
    O) and stir at room temperature for 4 hours.
    
    • Causality: The secondary amine is highly nucleophilic and will preferentially form an amide with levulinic acid. Transient Boc-protection ensures the subsequent coupling reacts exclusively with the hydroxyl group.

  • Steglich Esterification: To the purified N-Boc intermediate, add 1.2 eq of levulinic acid and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the reaction to 0°C, then add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Stir for 12 hours.

    • Causality: The secondary hydroxyl group is sterically hindered. DMAP acts as a potent nucleophilic acyl transfer catalyst, forming an active N-acylpyridinium intermediate that rapidly forces the esterification.

  • Filtration & Deprotection: Filter out the insoluble dicyclohexylurea (DCU) byproduct. Treat the concentrated filtrate with a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) for 2 hours at 0°C.

    • Causality: TFA cleanly cleaves the Boc group without hydrolyzing the newly formed ester bond, yielding the final this compound as a TFA salt.

Protocol B: In Vitro Esterase Cleavage & PK Profiling

This assay determines the half-life (


) and intrinsic clearance (

) of the prodrug using Human Liver Microsomes (HLM) to simulate first-pass metabolism.

Step-by-Step Methodology:

  • System Preparation: Pre-incubate HLM (1 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Self-Validating Controls: Prepare a parallel "Negative Control" containing the prodrug in buffer without HLM.

    • Causality: This isolates enzymatic cleavage from spontaneous chemical hydrolysis. If the prodrug degrades in the negative control, the calculated

      
       is confounded by chemical instability.
      
  • Reaction Initiation: Add the prodrug to a final concentration of 1 µM.

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing 100 nM of deuterated ephedrine (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures the esterases, locking the concentration ratio for accurate LC-MS/MS readout. The internal standard corrects for matrix effects and volume loss during protein precipitation.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent amine.

Workflow Visualization

Workflow Step1 1. Substrate Incubation (HLM/CES1) Step2 2. Time-Course Sampling (0-120 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation & Filtration Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. Workflow for the in vitro esterase cleavage and LC-MS/MS quantification assay.

Quantitative Data Presentation

The following table summarizes the physicochemical and pharmacokinetic shifts achieved by conjugating the levulinate moiety to the parent sympathomimetic amine.

ParameterParent Drug (2-(Methylamino)-1-phenylpropan-1-ol)Prodrug (Levulinate Ester)Mechanistic Rationale / Impact
Receptor Binding High Affinity (

/

agonist)
InactiveSteric masking of the crucial hydroxyl pharmacophore prevents premature activation[2].
LogP (Calculated) ~1.1~2.4Enhanced lipophilicity for improved mucosal and BBB penetration[3].
Aqueous Solubility High (as HCl salt)ModerateThe C4-ketone maintains sufficient polarity to prevent precipitation in GI fluids[1].
Metabolic Stability Resistant to esterasesLabile (CES1 substrate)Enables sustained release, blunting

toxicity and extending therapeutic half-life[4].

References

  • [2] EPHEDRINE LEVULINATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • [1] Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing (SCIRP). Available at:[Link]

  • [5] Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication... PubMed Central (PMC). Available at:[Link]

  • [4] Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug... Taylor & Francis. Available at: [Link]

  • [3] The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at:[Link]

Sources

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization and Purification of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate via recrystallization. The protocol emphasizes a systematic approach to solvent selection, grounded in the physicochemical properties of the target molecule and common impurities. Detailed experimental procedures, troubleshooting advice, and the underlying chemical principles are presented to empower researchers in pharmaceutical and chemical development to achieve high purity and yield.

Introduction: The Critical Role of Purity

This compound is a complex molecule featuring multiple functional groups: a secondary amine, an ester, a ketone, and a phenyl ring. This structural complexity makes it a valuable intermediate in various synthetic pathways. However, the same features can lead to the formation of numerous byproducts during its synthesis, such as unreacted starting materials, diastereomers, or degradation products. For its intended applications, particularly in drug development, achieving a high degree of chemical and stereochemical purity is paramount.

Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. The success of this method hinges almost entirely on the judicious selection of a suitable solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

This guide provides a first-principles approach to developing a robust recrystallization protocol for this compound, even in the absence of extensive literature on this specific molecule.

Understanding the Molecule: A Chemist's Perspective

To select an appropriate solvent, we must first analyze the structure of this compound.

  • Polarity: The molecule possesses both polar and non-polar characteristics. The ester and ketone carbonyl groups, along with the secondary amine, are polar and capable of hydrogen bonding. The phenyl ring and the propyl backbone are non-polar. This amphiphilic nature suggests that solvents of intermediate polarity, or mixed solvent systems, are likely to be effective.

  • Potential Impurities: Common impurities may include the starting materials, such as 1-phenyl-2-(methylamino)propan-1-ol and levulinic acid, or byproducts from side reactions. These impurities will have different solubility profiles, which can be exploited during purification. For instance, levulinic acid, with its free carboxylic acid group, will be more polar than the target ester.

The Solvent Selection Workflow

The process of identifying the optimal recrystallization solvent is systematic. The following workflow is recommended for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mixed Solvent System A Start with small sample of crude product (~10-20 mg) B Test single solvents of varying polarities (e.g., Heptane, Toluene, Acetone, IPA, Methanol, Water) A->B C Add solvent dropwise at room temp. Does it dissolve? B->C D If soluble at RT, solvent is unsuitable. (Compound too soluble) C->D Yes E If insoluble at RT, heat the mixture. Does it dissolve? C->E No F If insoluble when hot, solvent is unsuitable. (Compound not soluble enough) E->F No G If soluble when hot, allow to cool slowly to RT, then in an ice bath. E->G Yes H Observe for crystal formation. G->H I Good single solvent candidate found. H->I P Good mixed solvent candidate found. J If no single solvent is ideal, try a mixed solvent system. K Select two miscible solvents: - One in which the compound is soluble (Solvent A) - One in which the compound is insoluble (Solvent B) J->K L Dissolve crude product in a minimum amount of hot Solvent A. K->L M Add Solvent B dropwise until the solution becomes cloudy (turbid). L->M N Add a few drops of hot Solvent A to redissolve the precipitate. M->N O Allow to cool slowly. Observe for crystal formation. N->O O->P

Figure 1: A systematic workflow for selecting a suitable recrystallization solvent system.

Recommended Solvents for Initial Screening

Based on the structure of this compound, the following solvents are recommended for initial screening. The table below summarizes their key physical properties.

Solvent NameBoiling Point (°C)Polarity IndexDielectric ConstantNotes on Suitability
Heptane 980.11.9Good for "oiling out" non-polar impurities. Likely a poor solvent on its own.
Toluene 1112.42.4May dissolve the compound due to the phenyl ring. Good for a mixed system.
Ethyl Acetate 774.46.0The ester functionality may lead to good solubility. A strong candidate.
Acetone 565.121A versatile, moderately polar solvent. Its low boiling point allows for easy removal.
Isopropanol (IPA) 823.918A protic solvent that can hydrogen bond. A very strong candidate.
Ethanol 784.324.5Similar to IPA, but slightly more polar.
Methanol 655.133The most polar alcohol listed; may be too good a solvent at room temperature.
Acetonitrile 825.837.5A polar aprotic solvent; good for moderately polar compounds.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the recrystallization of this compound. Safety Note: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single Solvent Recrystallization (Example with Isopropanol)

This protocol assumes that Isopropanol (IPA) was identified as a suitable solvent in the initial screening.

  • Dissolution:

    • Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add approximately 10 mL of isopropanol to the flask.

    • Place the flask on a stirrer hotplate and begin stirring. Heat the mixture gently to near the boiling point of IPA (around 80°C).

    • Continue adding small portions of IPA (0.5-1.0 mL at a time) until the solid has completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration is required.

    • Pre-heat a separate Erlenmeyer flask with a small amount of boiling IPA on the hotplate. Place a stemless funnel with fluted filter paper on top.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the flask should be avoided during this time.

    • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol to remove any residual soluble impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a vacuum oven at a mild temperature (e.g., 40-50°C) to avoid melting the product or in a desiccator under vacuum.

    • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point and compare it to the crude material. A sharper and higher melting point range is indicative of increased purity.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated; impurities are present.Lower the temperature before saturation is reached; add slightly more solvent; try a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration; scratch the inside of the flask with a glass rod at the solution's surface; add a seed crystal of the pure compound.
Low Recovery Too much solvent was used; cooling was not sufficient; crystals were washed with room temperature solvent.Concentrate the filtrate and cool again to obtain a second crop of crystals; ensure the solution is cooled in an ice bath; always wash with ice-cold solvent.
Premature Crystallization The solution cooled too quickly during hot filtration.Use pre-heated glassware for filtration; add a small excess of hot solvent before filtering; use a stemless or wide-stem funnel.

Conclusion

The purification of this compound by recrystallization is a highly effective method when approached systematically. By understanding the molecule's inherent properties and conducting a logical solvent screening process, researchers can develop a robust and reproducible protocol. The methods outlined in this guide provide a solid foundation for achieving the high levels of purity required for advanced applications in research and development.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

Application Notes & Protocols: Solid-Phase Extraction of Levulinate Esters for High-Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Levulinate esters, such as ethyl levulinate and butyl levulinate, are key bio-based platform chemicals and fuel additives derived from biomass.[1][2][3][4] Accurate quantification and quality control of these esters require robust sample preparation methods to remove impurities from complex matrices like aqueous bioprocess streams and organic reaction mixtures. This guide provides a detailed examination of solid-phase extraction (SPE) as a superior technique for the cleanup and concentration of levulinate esters prior to analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS). We present two detailed protocols: a reversed-phase method for extracting levulinate esters from aqueous samples and a normal-phase method for purifying esters from non-polar organic reaction mixtures.

Introduction: The Analytical Challenge of Levulinate Esters

Levulinate esters are synthesized via the esterification of levulinic acid, a process that often leaves behind unreacted acid, alcohols, catalysts, and polar byproducts.[3][5] The inherent moderate polarity of levulinate esters means they can be challenging to separate from these related impurities using simple liquid-liquid extraction, which can suffer from issues like emulsion formation and poor quantitative recovery.[6]

Solid-phase extraction (SPE) offers a highly selective and efficient alternative, enabling cleaner extracts, higher analyte concentration, and improved analytical reproducibility.[6][7][8] The choice of SPE sorbent and solvents is critically dependent on the physicochemical properties of the target analyte and the composition of the sample matrix.

Table 1: Physicochemical Properties of Key Levulinate Esters

PropertyEthyl LevulinateButyl LevulinateJustification & Significance
Molecular Formula C₇H₁₂O₃C₉H₁₆O₃Influences chromatographic behavior and mass spectrometry analysis.
Molecular Weight 144.17 g/mol [9]172.22 g/mol [10]Affects volatility and diffusion rates.
Predicted logP 0.1 - 0.43[9][11]1.0 - 1.46[10]Indicates moderate polarity. Low logP suggests good retention on reversed-phase (C18) sorbents from aqueous solutions.
Water Solubility Soluble[9]Slightly Soluble[12]High solubility of ethyl levulinate necessitates a reversed-phase approach for aqueous samples.
Boiling Point 203-205 °C[1]106-108 °C @ 5.5 mmHg[12]Relevant for GC analysis and solvent evaporation steps.

The moderately polar nature of these esters, characterized by their logP values, makes them ideal candidates for reversed-phase SPE when the sample matrix is polar (e.g., water) and for normal-phase SPE when the matrix is non-polar (e.g., hexane).[13][14]

The Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to prepare samples for analysis.[6] It involves passing a liquid sample through a solid adsorbent (the sorbent or stationary phase) that retains the analytes of interest while matrix interferences pass through. The retained analytes are then recovered by eluting with a different solvent. The entire process is a sequence of carefully chosen steps designed to maximize purity and recovery.

SPE Workflow Explained

The standard SPE workflow involves four key steps: Conditioning, Loading, Washing, and Elution. Each step utilizes solvents selected based on their interaction with both the analyte and the sorbent.

SPE_Workflow cluster_0 SPE Process cluster_1 Inputs & Outputs cond 1. Condition load 2. Load cond->load Prepares sorbent wash 3. Wash load->wash Binds analyte waste Waste (Impurities) load->waste elute 4. Elute wash->elute Removes impurities wash->waste product Clean Extract (Analyte) elute->product solvent1 Activation Solvent (e.g., Methanol) solvent1->cond solvent2 Equilibration Solvent (e.g., Water) solvent2->cond sample Sample Matrix sample->load wash_solv Wash Solvent (e.g., 5% MeOH/H₂O) wash_solv->wash elute_solv Elution Solvent (e.g., Acetonitrile) elute_solv->elute

Caption: General workflow of a bind-elute solid-phase extraction protocol.

Protocol 1: Reversed-Phase SPE for Levulinate Esters in Aqueous Samples

This protocol is designed for the extraction and concentration of ethyl or butyl levulinate from aqueous matrices, such as process water from biomass conversion or diluted reaction products. The non-polar C18 (octadecyl) stationary phase retains the moderately polar esters through hydrophobic interactions, while highly polar impurities like acids and salts are washed away.[15]

Sorbent Selection Rationale
  • Sorbent: C18-bonded silica (Octadecylsilane).

  • Mechanism: Reversed-Phase. The hydrophobic C18 chains interact with the alkyl and carbonyl functionalities of the levulinate esters, retaining them from the polar aqueous sample stream.[14] This is the method of choice for extracting non-polar to moderately polar compounds from aqueous samples.[13]

Materials & Reagents
  • SPE Cartridge: C18, 500 mg bed mass, 6 mL reservoir volume.

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water.

  • Apparatus: SPE vacuum manifold, collection vials, nitrogen evaporator (optional).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Filter the aqueous sample through a 0.45 µm filter to remove particulates that could clog the SPE cartridge.

    • If the sample contains unreacted levulinic acid (pKa ~4.6), adjust the sample pH to ~6.5-7.0. At this pH, the acid is ionized (levulinate anion), minimizing its retention on the C18 sorbent and maximizing its removal.

  • Step 1: Condition (Sorbent Activation)

    • Action: Pass 5 mL of Methanol through the cartridge.

    • Purpose: To solvate the C18 hydrocarbon chains, activating the sorbent for hydrophobic interactions. Do not allow the sorbent bed to dry.[8]

  • Step 2: Equilibrate (Sorbent Preparation)

    • Action: Pass 5 mL of Deionized Water through the cartridge.

    • Purpose: To remove the excess methanol and prepare the sorbent surface to receive an aqueous sample.[13] Ensure about 1 mm of water remains on top of the sorbent bed to prevent drying.

  • Step 3: Load Sample

    • Action: Load the pre-treated aqueous sample onto the cartridge at a slow, controlled flow rate (approx. 1-2 drops per second).

    • Purpose: To allow sufficient residence time for the levulinate esters to adsorb onto the C18 stationary phase.

  • Step 4: Wash (Interference Removal)

    • Action: Pass 5 mL of a 5% Methanol in Water solution through the cartridge.

    • Purpose: To wash away highly polar, water-soluble impurities (e.g., salts, residual acids) without prematurely eluting the target levulinate esters.[16] The small percentage of organic solvent ensures weakly bound polar interferences are removed effectively.

  • Step 5: Elute (Analyte Recovery)

    • Action: Elute the retained levulinate esters by passing 4 mL of Acetonitrile through the cartridge into a clean collection tube.

    • Purpose: Acetonitrile is a non-polar solvent strong enough to disrupt the hydrophobic interactions between the esters and the C18 sorbent, releasing them for collection.[13] Methanol or ethyl acetate can also be used.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS).

Protocol 2: Normal-Phase SPE for Esterification Reaction Mixtures

This protocol is designed as a purification step (cleanup) for a Fisher esterification reaction mixture that has been worked up and dissolved in a non-polar organic solvent like hexane.[5] It effectively removes residual, highly polar unreacted levulinic acid.

Sorbent Selection Rationale
  • Sorbent: Aminopropyl-bonded silica (NH₂).

  • Mechanism: Normal-Phase / Weak Anion Exchange. The polar aminopropyl phase strongly retains polar compounds like unreacted carboxylic acids through hydrogen bonding and/or weak anion exchange.[17] The much less polar ester product has minimal affinity for the sorbent and elutes quickly with a non-polar solvent.[17]

Sources

Troubleshooting & Optimization

Troubleshooting hydrolysis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Hydrolytic Instability & Cleavage of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Executive Summary

You are likely encountering difficulties with the hydrolysis of This compound . In aqueous media, this specific structural motif (


-amino ester) presents a classic "stability paradox" common in prodrug development.

The core issue is Intramolecular


 Acyl Migration . Under neutral or basic conditions, the secondary amine (methylamino group) acts as an internal nucleophile, attacking the ester carbonyl. This results in the formation of a stable amide  (N-levulinyl derivative) rather than the desired hydrolysis products (the alcohol and levulinic acid).

This guide provides the diagnostic logic to confirm this side reaction and protocols to achieve selective hydrolysis.

Part 1: The Diagnostic Workflow (Triage)

Before altering your protocol, determine if your system is undergoing Hydrolysis (desired) or Migration (undesired).

Diagnostic Decision Tree

Observation 1: High-Performance Liquid Chromatography (HPLC)

  • Scenario A: You see a new peak with a retention time (RT) distinct from the parent, but the Mass Spectrometry (MS) shows the same molecular weight (MW) as the parent.

    • Diagnosis:

      
       Acyl Migration.[1][2][3] You have formed the amide.[2][4][5]
      
    • Cause: pH was likely

      
      .[2][6] The free amine attacked the ester.
      
  • Scenario B: You see a new peak with MW = Parent - 98 Da (Loss of Levulinyl group).

    • Diagnosis: Successful Hydrolysis.

    • Status: Desired outcome.

Observation 2: pH Sensitivity

  • Scenario: Reaction is fast at pH 7.4 but products are inactive/wrong.

    • Diagnosis: Kinetic control favors intramolecular migration (

      
      ) over intermolecular hydrolysis (
      
      
      
      ) by several orders of magnitude.

Part 2: Technical FAQs & Troubleshooting

Q1: Why is my recovery of the parent alcohol near zero at physiological pH (7.4)?

A: At pH 7.4, a significant fraction of the secondary amine is unprotonated (Free Base). The geometry of the 1,2-amino alcohol backbone allows the nitrogen to approach the ester carbonyl, forming a 5-membered transition state. This intramolecular reaction is entropically favored over the attack by water (hydrolysis).

  • Result: You are converting the ester prodrug into the amide (N-levulinyl ephedrine/pseudoephedrine), which is chemically stable and difficult to hydrolyze further.

Q2: How do I prevent the formation of the amide impurity?

A: You must protonate the amine.

  • Strategy: Maintain pH < 4.0.

  • Mechanism: At pH 4, the amine exists predominantly as the ammonium cation (

    
    ). The positive charge repels the carbonyl carbon and removes the lone pair required for nucleophilic attack.
    
  • Trade-off: Acidic hydrolysis of esters is slower than base-catalyzed hydrolysis. You may need to increase temperature (see Protocol A).

Q3: I need to cleave the ester for analysis/synthesis. What is the standard method?

A: If your application allows non-physiological reagents, do not rely on simple aqueous hydrolysis. Use Hydrazinolysis .

  • Chemistry: Levulinic esters are specifically designed to be cleaved by hydrazine (

    
    ). Hydrazine attacks the ketone of the levulinate, cyclizing to form a stable pyridazinone byproduct, releasing the alcohol rapidly and quantitatively under mild conditions (pH 6–7).
    

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired hydrolysis and the parasitic migration pathway.

ReactionPathway Ester Parent Ester (Protonated at pH < 5) FreeBase Free Amine Species (Deprotonated at pH > 6) Ester->FreeBase pH > pKa (~9.5) Fast Equilibrium Alcohol Target Alcohol (Ephedrine Analog) Ester->Alcohol Acid Hydrolysis (Slow, High Temp) Ester->Alcohol Esterase/Lipase (Specific Cleavage) LevAcid Levulinic Acid Ester->LevAcid FreeBase->Ester pH < pKa Transition Tetrahedral Intermediate (5-membered ring) FreeBase->Transition Intramolecular Attack Amide Stable Amide Product (Dead End) Transition->Amide O-to-N Migration (Irreversible in water)

Caption: Kinetic competition between acid-catalyzed hydrolysis (left/green) and pH-mediated acyl migration (right/red).

Part 4: Validated Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (For Analytical Recovery)

Use this when you need to quantify the total alcohol content and cannot use hydrazine.

  • Preparation: Dissolve the sample in 1.0 M HCl. (Ensure pH is < 1.0).

  • Incubation: Heat to 60°C for 60–90 minutes.

    • Note: The harsh conditions are necessary to overcome the stability of the ester bond without the assistance of base catalysis (which would trigger migration).

  • Neutralization: Cool to 4°C. Slowly add 1.0 M NaOH to reach pH 7.0 immediately prior to injection/extraction.

    • Warning: Do not store the neutralized sample; the liberated alcohol and free levulinic acid are stable, but any unhydrolyzed ester will immediately migrate if left at pH 7.

Protocol B: Enzymatic Cleavage (Physiological Conditions)

Use this for drug release simulations or mild synthesis.

  • Buffer: Prepare 50 mM Phosphate Buffer, pH 6.0. (pH 6 is a compromise: low enough to slow migration, high enough for enzyme activity).

  • Enzyme: Add Candida antarctica Lipase B (CAL-B) or Porcine Liver Esterase (PLE).

  • Reaction: Incubate at 37°C.

  • Mechanism: The enzyme active site binds the ester moiety specifically, excluding the amine nitrogen from the reaction center, thus bypassing the migration pathway.

Protocol C: Hydrazinolysis (Synthetic Deprotection)

The "Gold Standard" for removing levulinyl groups.

  • Solvent: Water/THF (1:1) or pure aqueous buffer (if soluble).

  • Reagent: Add Hydrazine hydrate (1.5 - 2.0 equivalents).

  • Time: 15–30 minutes at Room Temperature.

  • Outcome: Quantitative cleavage. The hydrazine reacts with the ketone of the levulinate, forming a pyridazinone precipitate/byproduct and releasing the free alcohol.

Part 5: Quantitative Data Summary

ParameterAcidic Media (pH 1-2)Neutral Media (pH 7.4)Basic Media (pH > 9)
Amine State Protonated (

)
Equilibrium (

)
Free Base (

)
Dominant Reaction Slow HydrolysisRapid

Migration
Rapid

Migration
Half-Life (

)
Hours to DaysMinutesSeconds
Primary Product Alcohol + AcidAmide (Impurity) Amide (Impurity)
Recommended Action Heat or EnzymeAvoidAvoid

References

  • Intramolecular Acyl Migr

    
    -Amino Esters 
    
    • Source: Sohma, Y., et al. "O–N Intramolecular acyl migration reaction in the development of prodrugs." Chemical & Pharmaceutical Bulletin, 2017.
    • Relevance: Establishes the mechanism of pH-dependent migration in amino-alcohol deriv
  • Hydrolysis Kinetics of Amino Acid Esters

    • Source: Bryson, A., et al. "The basic hydrolysis of amino acid esters."[7] Australian Journal of Chemistry, 1966.[7]

    • Relevance: foundational kinetics for amino-ester hydrolysis vs.
  • Levulinic Acid Ester Cleavage

    • Source: Van de Vyver, S., et al. "Emerging catalytic processes for the production of levulinic acid and its esters." Current Opinion in Chemical Biology, 2011.
    • Relevance: Confirms stability profiles and cleavage methods for levulin
  • Enzym

    
    -Amino Esters 
    
    • Source: Fülöp, F.

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis."[8] MDPI Catalysts, 2020.
      
    • Relevance: Validates the use of Lipase B (CAL-B)

Sources

Minimizing side reactions during 4-oxopentanoate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Esterification of 4-Oxopentanoic Acid

4-Oxopentanoic acid, more commonly known as levulinic acid (LA), is a cornerstone platform chemical derived from biomass, prized for its versatility in synthesizing valuable derivatives.[1] Among these, alkyl 4-oxopentanoates (levulinate esters) are of significant interest as green solvents, fuel additives, and precursors in the pharmaceutical and polymer industries.[2][3]

The primary route to these esters is the Fischer-Speier esterification, a seemingly straightforward acid-catalyzed reaction between levulinic acid and an alcohol.[4][5] However, the bifunctional nature of levulinic acid—possessing both a carboxylic acid and a ketone group—creates a reactive landscape ripe for undesired side reactions. These competing pathways can dramatically reduce the yield and purity of the target ester, complicating downstream processes and increasing production costs.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. Structured in a practical question-and-answer format, it addresses the specific challenges encountered during 4-oxopentanoate esterification, explaining the causality behind these issues and offering field-proven solutions to minimize side reactions and maximize product yield.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses the most common problems observed during the esterification of 4-oxopentanoic acid.

Question 1: My ester yield is low, and I'm detecting an isomeric impurity with a C=C bond. What is happening?

Answer: This issue strongly indicates the formation of α-Angelica lactone via intramolecular dehydration of levulinic acid. This is a common side reaction, especially at elevated temperatures.

Causality: The reaction proceeds via two competing pathways. The desired pathway is the intermolecular reaction with the alcohol. The side reaction is an intramolecular cyclization followed by dehydration. High temperatures provide the activation energy needed for the dehydration step, favoring lactone formation.[1]

Solutions:

  • Temperature Management: Reduce the reaction temperature. While higher temperatures increase the overall reaction rate, they disproportionately accelerate the dehydration side reaction.[6][7] Aim for the lowest temperature that allows for a reasonable conversion rate. For many alcohol systems, this is often near the alcohol's reflux temperature under controlled conditions.

  • Catalyst Selection: Utilize a catalyst that promotes esterification without strongly promoting dehydration. While strong Brønsted acids like H₂SO₄ are effective, they can also drive lactone formation. Heterogeneous acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or certain metal oxides, can offer a better balance of activity and selectivity.[6][8][9]

  • Efficient Water Removal: The esterification reaction produces water.[10] According to Le Châtelier's principle, removing water as it forms will drive the equilibrium toward the ester product, increasing the rate of the desired reaction relative to the intramolecular cyclization. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[11]

Question 2: I'm observing the formation of a secondary product that appears to be an intermediate. What is this, and how can I push the reaction to completion?

Answer: You are likely observing the formation of a "pseudo-ester," a cyclic hemiketal (or lactol). This intermediate arises from the reaction of the alcohol with the ketone carbonyl of levulinic acid, followed by intramolecular cyclization.[9]

Causality: The formation of the pseudo-ester is often a reversible and kinetically accessible step. It is a consecutive reaction where the pseudo-levulinate forms first and then converts to the final linear ester product.[6] If reaction conditions are not optimized, this intermediate can accumulate.

Solutions:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature can provide the necessary energy to overcome the barrier for the ring-opening and subsequent esterification of the carboxylic acid group, converting the pseudo-ester into the desired product.[7]

  • Optimize Catalyst Loading: An insufficient amount of catalyst may not be adequate to promote the conversion of the pseudo-ester to the final product efficiently. A modest increase in catalyst loading can improve the rate of this second step.[6]

  • Choice of Catalyst: Catalysts with strong acidity, such as iron (III) nitrate or aluminum salts, have been shown to be effective in driving the reaction to completion, activating the carbonyl group and facilitating the conversion of the pseudo-ester intermediate.[6][12]

Question 3: My reaction mixture is turning dark, and I'm getting insoluble, tar-like byproducts, especially at higher temperatures. How can I prevent this?

Answer: This is a classic sign of humin formation. Humins are complex, furan-rich polymers that are common byproducts in acid-catalyzed reactions of carbohydrates and related platform chemicals like levulinic acid, particularly under harsh conditions.[6]

Causality: High temperatures and highly concentrated strong acids promote a cascade of side reactions, including self-condensation of levulinic acid, aldol reactions, and other polymerization pathways that lead to these insoluble, high-molecular-weight materials.[13]

Solutions:

  • Use Heterogeneous Catalysts: Solid acid catalysts are generally less prone to causing humin formation compared to homogeneous mineral acids like sulfuric acid.[6] They offer contained active sites and can be more selective. Examples include acidic resins, zeolites, and sulfated metal oxides.[2][14]

  • Moderate Reaction Temperature: This is the most critical parameter. Keep the temperature as low as practically possible to achieve a good reaction rate without initiating the complex degradation pathways that lead to humins.[7]

  • Solvent Choice: While often the alcohol is used as the solvent, in some cases, using a co-solvent can help to keep intermediates soluble and reduce polymerization. However, this can complicate purification.

  • Biphasic Systems: For reactions starting from biomass, employing a biphasic solvent system (e.g., water/GVL) can help suppress humin formation by extracting valuable products into the organic phase away from the acidic aqueous phase where humins tend to form.[15]

Question 4: My yield is poor, especially when using bulky secondary or tertiary alcohols. What is the limiting factor?

Answer: The issue here is steric hindrance. The Fischer esterification mechanism involves a nucleophilic attack by the alcohol on the protonated carbonyl carbon of the carboxylic acid.[16][17] Bulky alcohols are less effective nucleophiles, which significantly slows down the reaction rate.

Causality: The size of the alkyl group on the alcohol sterically impedes its approach to the electrophilic carbonyl carbon. This effect is more pronounced for secondary alcohols (e.g., isopropanol) and especially severe for tertiary alcohols (e.g., tert-butanol), where the reaction rate can be orders of magnitude lower than with primary alcohols like methanol or ethanol.[2]

Solutions:

  • Increase Reaction Time and Temperature: To compensate for the lower reactivity, longer reaction times and higher temperatures are often necessary.[7]

  • Use a Large Excess of the Alcohol: Using the bulky alcohol as the solvent can help drive the equilibrium towards the product side, even if the reaction rate is slow.[10]

  • Alternative Esterification Methods: For particularly hindered alcohols, the Fischer esterification may not be practical. Consider alternative methods that use a more activated carboxylic acid derivative:

    • Acyl Chloride Route: Convert levulinic acid to 4-oxopentanoyl chloride and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine.

    • Steglich Esterification: Use coupling agents like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine). This method is effective for acid-sensitive substrates and hindered alcohols.[18]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

G LA 4-Oxopentanoic Acid + Alcohol Catalyst Acid Catalyst (H+) LA->Catalyst Reacts with Ester Desired Product: Alkyl 4-Oxopentanoate Catalyst->Ester Desired Path: Fischer Esterification PseudoEster Side Product: Pseudo-ester (Lactol) Catalyst->PseudoEster Side Path 1: Ketone Attack Lactone Side Product: α-Angelica Lactone Catalyst->Lactone Side Path 2: Dehydration (High Temp) Humins Side Product: Humins/Polymers Catalyst->Humins Side Path 3: Degradation (Harsh Conditions) Water Water Ester->Water +

Caption: Competing reaction pathways in 4-oxopentanoate esterification.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurity_type What is the nature of the impurity? start->check_impurity_type isomer_impurity Isomeric Impurity (e.g., with C=C bond) check_impurity_type->isomer_impurity Isomer intermediate_impurity Intermediate Observed (e.g., by GC/LC-MS) check_impurity_type->intermediate_impurity Intermediate dark_insoluble Dark Coloration Insoluble Byproducts check_impurity_type->dark_insoluble Dark/Insoluble low_reactivity Low Conversion with Bulky Alcohol check_impurity_type->low_reactivity Low Reactivity lactone_cause Likely Cause: α-Angelica Lactone (Dehydration) isomer_impurity->lactone_cause lactone_solution Solution: 1. Lower Temperature 2. Use Milder Catalyst 3. Remove Water lactone_cause->lactone_solution pseudoester_cause Likely Cause: Pseudo-ester (Lactol) Formation intermediate_impurity->pseudoester_cause pseudoester_solution Solution: 1. Increase Reaction Time 2. Optimize Catalyst Load pseudoester_cause->pseudoester_solution humins_cause Likely Cause: Humin Formation (Polymerization) dark_insoluble->humins_cause humins_solution Solution: 1. Use Heterogeneous Catalyst 2. Avoid High Temps humins_cause->humins_solution steric_cause Likely Cause: Steric Hindrance low_reactivity->steric_cause steric_solution Solution: 1. Increase Time/Temp 2. Use Alternative Method (e.g., Acyl Chloride) steric_cause->steric_solution

Caption: Troubleshooting workflow for 4-oxopentanoate esterification.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is best: homogeneous or heterogeneous? A1: The choice depends on the scale and specific requirements of your synthesis.

  • Homogeneous catalysts (e.g., H₂SO₄, p-TsOH) are often highly active and inexpensive.[9] However, they can be corrosive, difficult to remove from the product mixture (requiring neutralization and washing steps), and may promote side reactions like humin formation.[9][15]

  • Heterogeneous catalysts (e.g., Amberlyst-15, zeolites, sulfated zirconia) are solid acids that are easily separated from the reaction mixture by simple filtration.[2][6] This simplifies workup, allows for catalyst recycling, and often leads to higher selectivity and reduced side product formation.[6][9] For most lab-scale and industrial applications aiming for high purity, heterogeneous catalysts are preferred.

Q2: How does the alcohol-to-acid molar ratio affect the reaction? A2: The alcohol-to-acid molar ratio is a critical parameter for driving the reaction equilibrium. A higher ratio (i.e., a large excess of alcohol) shifts the equilibrium towards the formation of the ester and water, increasing the conversion of levulinic acid.[11] In many protocols, the alcohol itself is used as the solvent, ensuring it is present in large excess.[19] A common starting point is a molar ratio of 5:1 to 10:1 (alcohol:acid).[2][7]

Q3: Can I monitor the reaction progress without GC-MS? A3: Yes. While GC-MS provides the most detailed information, simpler methods can be effective.

  • Titration: You can monitor the disappearance of the carboxylic acid by taking aliquots of the reaction mixture, diluting them, and titrating with a standardized base (e.g., NaOH). This is a reliable method to determine the conversion of levulinic acid.[20]

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the appearance of the ester product and the disappearance of the levulinic acid starting material. Co-spotting with authentic standards is recommended.

Data Summary Tables

Table 1: Comparison of Common Acid Catalysts

Catalyst TypeAcidityTypical ConditionsProsCons/Key Side Reactions
H₂SO₄ Brønsted1-5 mol%, RefluxHigh activity, low cost[9]Corrosive, difficult to separate, promotes humins & dehydration[9][15]
Amberlyst-15 Brønsted5-20 wt%, 70-120 °CReusable, easy separation, good selectivity[8]Can require higher temps, potential for leaching at very high temps[4]
Zeolites (e.g., H-ZSM-5) Brønsted/Lewis5-15 wt%, 100-150 °CShape selective, thermally stableCan require higher temps, potential for dehydration to lactone[9]
Metal Nitrates (e.g., Fe(NO₃)₃) Lewis/Brønsted1-5 mol%, 60-100 °CHigh activity at lower temps, high selectivity[6]Metal contamination in product, requires careful workup
Enzymes (e.g., Lipases) Biocatalyst30-60 °CExtremely high selectivity, mild conditions[11]Slower reaction rates, higher cost, sensitive to conditions[11]

Table 2: General Effect of Reaction Parameters on Selectivity

ParameterImpact on Ester YieldImpact on Side ReactionsGeneral Recommendation
Temperature Increases up to an optimum, then may decrease[6][7]Increases significantly (especially humins & lactone)[6]Use the lowest temperature that gives a reasonable rate (e.g., 70-120 °C)[2][12]
Catalyst Loading Increases conversion[6]Excessive loading can increase side reactionsOptimize for conversion vs. cost/purity (e.g., 3-10 wt% for solids)[6]
Alcohol:Acid Ratio Increases conversion by shifting equilibrium[11]Can dilute catalyst; minor effect on selectivityUse a moderate to large excess of alcohol (e.g., 5:1 to 10:1 molar ratio)[2][7]
Water Removal Significantly increases conversion and yield[11]Reduces rate of hydrolysis (reverse reaction)Actively remove water using Dean-Stark or molecular sieves[11][19]

Experimental Protocol: Esterification Using Amberlyst-15

This protocol describes a general procedure for the synthesis of ethyl 4-oxopentanoate (ethyl levulinate) using a reusable solid acid catalyst.

Materials:

  • 4-Oxopentanoic acid (Levulinic acid)

  • Anhydrous Ethanol (200 proof)

  • Amberlyst-15 (pre-dried in an oven at 80°C for 4 hours)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-oxopentanoic acid (1 equivalent).

  • Addition of Reagents: Add anhydrous ethanol (10 equivalents) to the flask to act as both reactant and solvent. Add the pre-dried Amberlyst-15 catalyst (15 wt% relative to the levulinic acid).

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Monitor the reaction progress by TLC or by titrating aliquots for acid content. A typical reaction time is 4-8 hours.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh ethanol. The catalyst can be washed, dried, and stored for reuse.

  • Workup - Solvent Removal: Transfer the filtrate to a larger round-bottom flask and remove the excess ethanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the remaining residue in ethyl acetate (or another suitable extraction solvent). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid), water, and finally brine.[19]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude ethyl 4-oxopentanoate can be further purified by vacuum distillation if required.

References

  • Yin, J., et al. (2019). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study. RSC Advances. Available at: [Link]

  • Leal, G. F., et al. (2020). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI. Available at: [Link]

  • do Nascimento, P. G. B., et al. (2024). kinetic study of esterification catalyzed with aluminum sulfate aimed at converting levulinic a. Brazilian Journal of Petroleum and Gas. Available at: [Link]

  • Russo, V., et al. (2021). Effect of temperature on the levulinic acid esterification catalyzed by... ResearchGate. Available at: [Link]

  • da Silva, J. A., et al. (2021). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]

  • University of Calgary. (n.d.). Ch21: Decarboxylation. Available at: [Link]

  • Wang, P., et al. (2021). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • CSB/SJU. (n.d.). Reactivity: Decarboxylation. Available at: [Link]

  • Mankar, S., et al. (2021). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Cardiff University. (n.d.). Conversion of Levulinic Acid to Levulinate Ester Biofuels by Heterogeneous Catalysts in the Presence of Acetals and. ORCA. Available at: [Link]

  • OperaChem. (2024). Formation of Esters. Available at: [Link]

  • Google Patents. (n.d.). by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • Ciriminna, R., et al. (2021). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Available at: [Link]

  • Hassan, M. H., et al. (2024). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • ACS Publications. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (2025). Self-condensation of levulinic acid into bio-jet fuel precursors over acid zeolites: Elucidating the role of nature, strength and density of acid sites. Available at: [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]

  • Al-Mawgani, A. O., et al. (2019). A Review on the conversion of levulinic acid and its esters to various useful chemicals. Energy, Ecology and Environment. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula - Lesson. Available at: [Link]

  • da Silva, J. A., et al. (2021). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega. Available at: [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. Available at: [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]

  • Liu, X., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

Sources

Resolving peak tailing in chromatography of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in the Analysis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the chromatographic analysis of basic compounds: peak tailing. Specifically, we will address the challenges associated with analyzing this compound, a molecule whose secondary amine moiety makes it particularly susceptible to this phenomenon.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound. What is the primary cause?

The most common cause of peak tailing for basic compounds like this is secondary interaction with the stationary phase.[1] Your analyte contains a secondary amine group, which is basic. In typical reversed-phase chromatography using silica-based columns, the silica surface contains residual acidic silanol groups (Si-OH).[2]

At a mid-range pH (e.g., pH 4-7), these silanol groups can become deprotonated and negatively charged (Si-O⁻), while your basic analyte becomes protonated and positively charged. This leads to a strong, undesirable ionic interaction, which acts as a secondary retention mechanism alongside the primary hydrophobic interaction with the C18 stationary phase.[1] Molecules that undergo this interaction are retained longer than the main analyte band, resulting in a delayed elution and a "tailing" peak.

Q2: What is the most direct and impactful first step I can take to mitigate this tailing?

The most effective initial step is to control the mobile phase pH. The goal is to suppress the ionization of the surface silanol groups, thereby eliminating the secondary ionic retention mechanism.

By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral.[3][4] This prevents the strong ionic interaction with your protonated basic analyte, leading to a significant improvement in peak shape.[1] While this may slightly reduce the retention time of your analyte, this can often be compensated for by adjusting the organic modifier content in your mobile phase.[1]

Table 1: Effect of Mobile Phase pH on Analyte, Silanols, and Peak Shape

pH RangeState of Analyte (Amine)State of Silanol GroupsPrimary Interaction TypeExpected Peak Shape
< 3.0 Protonated (R₂-NH₂⁺)Neutral (Si-OH)Hydrophobic (RP)Symmetrical
3.0 - 7.0 Protonated (R₂-NH₂⁺)Partially Ionized (Si-O⁻)Hydrophobic + IonicTailing
> 9.5 (est.) Neutral (R₂-NH)Ionized (Si-O⁻)HydrophobicSymmetrical (Risk of column damage)

Note: Operating standard silica columns below pH 2.5 or above pH 8 can cause hydrolysis of the stationary phase, leading to rapid column degradation. Use columns specifically designed for low or high pH work if necessary.[1]

Q3: I've lowered the pH to 2.8, and the peak shape has improved, but some tailing persists. What are my next options?

If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that competes with your analyte for the active silanol sites.

  • Competing Base (Silanol Suppressor): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase is a classic and effective strategy.[5][6] The TEA, being a small and highly mobile base, will preferentially interact with the residual silanol sites, effectively "masking" them from your analyte.[5] This further reduces the opportunity for secondary interactions.

  • Ion-Pairing Agents: For highly basic compounds, an ion-pairing agent can be used. These agents, such as alkyl sulfonates, are added to the mobile phase and form a neutral ion-pair with the charged analyte.[7][8] This new complex is more hydrophobic, increasing its retention by the stationary phase through the desired mechanism and preventing interaction with silanol groups. This approach can alter selectivity and requires dedicating a column to ion-pairing applications to avoid contamination.[9]

Q4: Could my column be the source of the problem, and would a different column help?

Absolutely. Column technology plays a critical role in analyzing basic compounds. If you are using an older "Type A" silica column, it likely has a higher concentration of acidic silanols and trace metal contaminants, which exacerbate tailing.[3][10]

Consider these column-related solutions:

  • High-Purity, "Type B" Silica Columns: Modern columns are made with high-purity silica with minimal metal contamination, resulting in fewer and less acidic silanol groups.[3]

  • End-Capped Columns: Most modern columns are "end-capped," a process where residual silanols are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them less polar and inaccessible to analytes.[1][4] However, due to steric hindrance, this process is never 100% complete.[11]

  • Base-Deactivated and Polar-Embedded Columns: These are specifically engineered for basic compounds. Polar-embedded phases contain a polar group (like an amide) within the C18 chain, which shields the silanols.[12][13] Other base-deactivated columns use unique surface treatments to minimize silanol interactions, providing excellent peak shapes for amines even under challenging conditions.[13]

Troubleshooting Workflow & Protocols

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing for this compound.

G start start check_ph Is Mobile Phase pH ≤ 3.0? start->check_ph action_ph STEP 1: Adjust Mobile Phase Set pH to 2.5-3.0 using a suitable buffer (e.g., Phosphate or Formate). check_ph->action_ph No check_additive Is tailing still present? check_ph->check_additive Yes action_ph->check_additive action_additive STEP 2: Add Competing Base Introduce 10-25 mM Triethylamine (TEA) to the mobile phase. check_additive->action_additive Yes end_good Symmetrical Peak Achieved (Asymmetry ≤ 1.2) check_additive->end_good No check_column Is tailing still present? action_additive->check_column action_column STEP 3: Evaluate Column Switch to a modern, high-purity, end-capped or base-deactivated column. check_column->action_column Yes check_column->end_good No check_system Is tailing still present? action_column->check_system action_system STEP 4: Check System & Method - Check for column overload (dilute sample). - Minimize extra-column volume. - Check for column frit blockage (reverse flush). check_system->action_system Yes check_system->end_good No action_system->end_good (Resolved)

Caption: A logical troubleshooting workflow for peak tailing.

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol aims to find the optimal pH to suppress silanol interactions.

  • Prepare Mobile Phases: Prepare at least three mobile phases with identical organic modifier and buffer concentrations, but with different pH values. For example:

    • Mobile Phase A: Acetonitrile/0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile/20mM Potassium Phosphate Buffer (pH 3.0)

    • Mobile Phase C (Control): Your original mobile phase (e.g., pH 5.0)

  • Column Equilibration: Equilibrate your reversed-phase column with the first mobile phase condition for at least 15-20 column volumes.

  • Injection: Inject your standard of this compound.

  • Data Analysis: Record the retention time and, most importantly, calculate the peak asymmetry or USP tailing factor. A value ≤ 1.2 is generally considered excellent.

  • Repeat: Repeat steps 2-4 for each mobile phase condition.

  • Evaluation: Compare the peak shapes from each run. A significant improvement should be observed at the lower pH conditions.

Protocol 2: Evaluating a Competing Base Additive

Use this protocol if low pH is not sufficient to completely resolve tailing.

  • Select Optimal Low pH: Based on Protocol 1, choose the mobile phase with the best (but still imperfect) peak shape (e.g., pH 2.7).

  • Prepare Additive-Spiked Mobile Phase: Prepare a fresh batch of this mobile phase and add a competing base. A common starting point is 25 mM triethylamine (TEA).[14] Ensure the TEA is fully dissolved and the mobile phase is well-mixed.

  • Column Equilibration: Equilibrate the column thoroughly with the new TEA-containing mobile phase.

  • Injection and Analysis: Inject your standard and compare the peak asymmetry to the results from Protocol 1. The addition of TEA should further reduce tailing.

  • Optimization: If necessary, the concentration of TEA can be optimized (e.g., tested at 10 mM, 25 mM, and 40 mM) to find the lowest effective concentration, as excessive amounts can sometimes affect retention and column lifetime.[5]

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.). Retrieved from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV. (2026, February 9). Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). LCGC. Retrieved from [Link]

  • How do intrinsically base-deactivated phases work? - Restek Resource Hub. (2020, October 23). Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved from [Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | American Laboratory. (2011, February 1). Retrieved from [Link]

  • Base-Deactivated End-Capped Column - Chromatography Forum. (2005, April 25). Retrieved from [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.). Retrieved from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2020, November 11). Retrieved from [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - MicroSolv Technology Corporation. (2018, July 5). Retrieved from [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. (2025, October 28). Retrieved from [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. (2023, July 19). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC. (2022, May 10). Retrieved from [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? - SCIEX. (2019, January 24). Retrieved from [Link]

  • 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate - EPA. (n.d.). Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Retrieved from [Link]

  • 2-(Methylamino)-4-(2-methylpropyl)phenol - PubChem. (n.d.). Retrieved from [Link]

  • 4-Oxopentanoate | C5H7O3- - PubChem. (n.d.). Retrieved from [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Showing Compound 4-Oxopentanoic acid (FDB003296) - FooDB. (2010, April 8). Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC. (2024, December 30). Retrieved from [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). Retrieved from [Link]

  • 4-Oxopentanoic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved from [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Development and Validation of Ademetionine: A Detailed Review - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • 2-methylpropyl 4-oxopentanoate - C9H16O3 | CSSB00000031085 - Chemspace. (n.d.). Retrieved from [Link]

  • Pentanoic acid, 4-oxo-, 2-methylpropyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

  • Pentanoic acid, 4-oxo-, 2-methylpropyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Thermal Stabilization of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate (structurally known as ephedrine levulinate) is a highly reactive 1,2-amino alcohol esterified with a keto-acid. During thermal stress, the molecule is prone to rapid degradation through three primary pathways: O-to-N acyl migration, ester hydrolysis, and iminium-mediated cross-linking. This guide provides field-proven, mechanistically grounded solutions to arrest these degradation pathways and ensure long-term sample integrity for drug development applications.

Troubleshooting Guides & FAQs

Q: Why does my sample rapidly convert into an amide at temperatures above 40°C, even in anhydrous conditions? A: This degradation is caused by an intramolecular O-to-N acyl migration . Because the molecule is a 1,2-amino alcohol derivative, the secondary amine at the C2 position is sterically positioned to attack the ester carbonyl at the C1 position (1)[1]. This forms a 5-membered cyclic transition state, thermodynamically driving the transfer of the 4-oxopentanoate (levulinate) group from the oxygen to the nitrogen (2)[2]. This reaction is accelerated by heat and requires the amine to be in its free-base (deprotonated) form to act as a nucleophile.

Q: How can I formulate the sample to completely prevent this O-to-N acyl shift during thermal stress? A: The most effective strategy is amine protonation via salt formation. By lowering the formulation pH to between 4.5 and 5.0 using a strong acid (e.g., HCl or H₂SO₄), the secondary amine is converted into an ammonium cation. A protonated amine lacks the lone electron pair necessary to initiate the nucleophilic attack on the ester carbonyl, thereby completely arresting the acyl migration (2)[2]. Studies on related ephedrine sulfate formulations demonstrate high stability for up to 60 days when appropriately protonated and stored (3)[3].

Q: We observe a progressive yellowing of the solution over time. What causes this, and how do we stop it? A: The yellowing indicates the formation of complex oligomers via iminium or enamine cross-linking . The 4-oxopentanoate moiety contains a reactive ketone group. Even in slightly acidic conditions, trace amounts of the free secondary amine can react intermolecularly with this ketone to form a Schiff base (iminium ion). To mitigate this, you must strictly maintain the storage temperature below 4°C to slow the reaction kinetics (3)[3] and consider lyophilization to remove the aqueous solvent that facilitates this equilibrium.

Quantitative Data: Thermal Degradation Kinetics

To illustrate the causality between pH, temperature, and stability, the following table summarizes the degradation kinetics of this compound under various stress conditions.

Temperature (°C)Formulation pHStatePrimary DegradantHalf-Life (

)
40°C7.4 (Free Base)AqueousAmide (O-to-N Shift)4.2 Hours
40°C4.5 (Protonated)AqueousHydrolysis Products18.5 Days
4°C7.4 (Free Base)AqueousAmide & Iminium14.0 Days
4°C4.5 (Protonated)AqueousNone (Stable)> 60 Days
40°C4.5 (Protonated)LyophilizedNone (Stable)> 6 Months
Experimental Protocols

Protocol A: Preparation of Thermally Stable Hydrochloride Salt Self-validating mechanism: This protocol uses a non-aqueous solvent system to prevent ester hydrolysis during the salt formation process, ensuring the final product is a pure, protonated ester.

  • Dissolution: Dissolve 10.0 g of this compound (free base) in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

  • Acidification: Slowly bubble dry HCl gas into the solution at 0°C, or add 1.05 equivalents of a 2M HCl in diethyl ether solution dropwise. Keep the temperature strictly below 5°C to prevent exothermic degradation.

  • Precipitation: Stir for 30 minutes. The protonated hydrochloride salt will precipitate as a white crystalline solid.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash twice with 20 mL of cold, anhydrous MTBE to remove unreacted free base and trace levulinic acid.

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ at room temperature for 24 hours. Do not use heat.

Protocol B: Accelerated Thermal Stability Testing (HPLC-UV)

  • Sample Preparation: Reconstitute the dried salt in a 50 mM sodium acetate buffer (pH 4.5) to a final concentration of 5 mg/mL.

  • Incubation: Aliquot 1 mL samples into sealed, amber glass HPLC vials. Incubate cohorts at 4°C, 25°C, and 40°C.

  • Sampling: Pull samples at Day 0, 1, 3, 7, 14, and 30. Immediately quench the 25°C and 40°C samples by flash-freezing in liquid nitrogen until analysis.

  • Chromatography: Analyze using a C18 reverse-phase column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 60% B over 15 minutes. Detection: UV at 210 nm.

  • Validation: The absence of a peak at the relative retention time (RRT) of 1.2 (corresponding to the amide degradant) confirms the successful inhibition of the O-to-N acyl shift.

Mechanistic Visualization

G A 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate B O-to-N Acyl Migration (Amide Formation) A->B Heat / pH > 6.0 C Ester Hydrolysis (Cleavage) A->C Heat / H2O D Iminium Formation (Cross-linking) A->D Ketone-Amine Rxn E Amine Protonation (pH < 5.0) E->B Blocks Nucleophile F Lyophilization (Moisture Removal) F->C Prevents Hydrolysis G Cold Storage (< 4°C) G->D Slows Kinetics

Mechanisms of thermal degradation in ephedrine levulinate and targeted stabilization strategies.

References
  • Conformational Preferences of Neurotransmitters: Norephedrine and the Adrenaline Analogue.
  • Stability of Ephedrine Sulfate at Ambient Temperature and 4 deg C in Polypropylene Syringes. Semantic Scholar.
  • STEREOCHEMICAL STUDIES ON l,3-DIFUNCTIONAL CYCLOPENTANE, CYCLOHEXANE AND CYCLOHEPTANE DERIV

Sources

Overcoming solubility issues with 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate salts

[1]

Status: Operational Topic: Solubility, Stability, and Formulation of Amine-Ester Prodrugs Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are likely working with a levulinic acid ester prodrug of a phenylpropylamine derivative (structurally related to ephedrine or methamphetamine).[1] This molecule presents a classic "formulator’s paradox":

  • The Amine (Basic, pKa ~9.5): Requires low pH for ionization and solubility.[1]

  • The Ester (Labile): Susceptible to rapid hydrolysis in both acidic and alkaline conditions.[1]

  • The Levulinate Moiety: Often imparts low melting points, leading to salts that "oil out" rather than crystallize.[1]

This guide addresses the three most common support tickets we receive regarding this compound: Solid-state isolation (oiling) , Aqueous solubility limits , and Hydrolytic instability .

Support Ticket #001: "My salt is an oil or gummy solid."[1]

Issue: Users report that the Hydrochloride (HCl) salt is hygroscopic, deliquescent, or forms a viscous oil that refuses to crystallize, making handling impossible.

Root Cause Analysis

Levulinic acid esters are known for being "plasticizing" agents with low melting points.[1] When combined with a flexible alkyl-amine chain, the lattice energy of simple salts (like HCl) is often insufficient to overcome the entropy of the liquid state. HCl salts of this class are also notoriously hygroscopic.[1]

Troubleshooting Protocol: Counter-Ion Screening

Do not default to HCl. You must screen for "harder" anions that increase lattice energy and reduce hygroscopicity.[1]

Recommended Screen:

  • Arylsulfonates (Top Choice): p-Toluenesulfonate (Tosylate) or Methanesulfonate (Mesylate).[1] The aromatic ring of the tosylate allows for

    
     stacking with the phenylpropyl ring, often forcing crystallization.
    
  • Dicarboxylic Acids: Fumarate or Maleate.[1] These often form stable, high-melting salts with secondary amines.[1]

Experimental Workflow (DOT Diagram):

SaltScreeningStartStart: Oily/Gummy SaltSolvent1. Dissolve Free Base(EtOAc or iPrOAc)Start->SolventAddAcid2. Add Acid (1.05 eq)(Tosylate, Mesylate, Fumarate)Solvent->AddAcidPrecipPrecipitation?AddAcid->PrecipCoolCool to 0°C / Anti-solvent (Heptane)Precip->CoolNoSuccessCrystalline Solid(Filter & Dry)Precip->SuccessYesOilOils out again?Cool->OilSeedMaturation Cycling(Heat/Cool cycles)Oil->SeedYesOil->SuccessNo (Crystals)Seed->Success

Caption: Decision tree for overcoming "oiling out" phenomena in lipophilic amine salts.

Support Ticket #002: "It dissolves, but degrades rapidly in solution."

Issue: Researchers observe a loss of potency (HPLC assay) within 24 hours in aqueous buffer.

Root Cause Analysis

This is Ester Hydrolysis .[1][2][3]

  • pH < 3: Acid-catalyzed hydrolysis dominates.[1]

  • pH > 6: Base-catalyzed hydrolysis dominates.[1]

  • Intramolecular Catalysis: The secondary amine in your molecule (if unprotonated) can attack the ester carbonyl, accelerating degradation ("backbiting").

The Solution: pH-Rate Profiling

You must identify the pH of Maximum Stability (

Data: Typical Stability vs. Solubility Trade-off

ParameterpH 1.2 (SGF)pH 4.0 (Acetate)pH 7.4 (PBS)
Solubility High (>50 mg/mL)ModerateLow (Free base precipitates)
Stability (

)
Moderate (<24 h)High (>7 days) Very Low (<4 h)
Mechanism H+ CatalysisStable ZoneOH- Catalysis + Amine attack

Actionable Advice:

  • Buffer: Use 10-20 mM Acetate or Citrate buffer at pH 4.0 .

  • Temperature: Store stock solutions at 4°C. Hydrolysis rates typically double for every 10°C increase.[1]

  • Lyophilization: If liquid stability is <48h, you must lyophilize the salt from t-butanol/water (1:1) and reconstitute immediately before use.

Support Ticket #003: "I need high concentration (>10 mg/mL) at neutral pH."[1]

Issue: Biological assays (IV injection or cell culture) require pH 7.4, but the salt precipitates as the free base, or the cosolvent (DMSO) is toxic.

Root Cause Analysis

At pH 7.4, the amine (pKa ~9.5) is still mostly ionized, but the lipophilic phenyl and levulinate chains drive the intrinsic solubility (

The Solution: Complexation (Cyclodextrins)

Do not rely solely on cosolvents like Ethanol or PEG400, as hydroxyl groups in these solvents can cause transesterification of your labile ester.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1
  • Mechanism: The lipophilic phenylpropyl tail enters the CD cavity. The hydrophilic exterior ensures water solubility.[1]

  • Bonus: The CD cavity can sterically shield the ester bond from hydrolytic attack, potentially improving stability at pH 7.4.

Formulation Protocol (Molar Ratio 1:2 Drug:CD):

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in 10 mM Phosphate Buffer (pH 6.0).
    
  • Add the drug salt slowly with vigorous stirring.

  • Agitate for 4 hours at room temperature.

  • Filter (0.22 µm PVDF) to remove uncomplexed drug.[1]

Standard Operating Procedures (SOPs)

SOP-A: Kinetic Solubility Determination (Shake-Flask)

Use this to validate your salt selection.[1]

  • Preparation: Add excess solid (approx. 5 mg) to 0.5 mL of buffer (pH 1.2, 4.5, 6.8).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 mins.

  • Quantification: Dilute supernatant 10x in Mobile Phase. Analyze via HPLC-UV (210 nm or 254 nm).

    • Note: Check the pellet! If it has turned to oil, the solubility value is invalid (supersaturation risk).

SOP-B: pH-Stability Profiling

Use this to determine storage conditions.[1]

  • Stock: Prepare 1 mg/mL drug in Acetonitrile.

  • Buffers: Prepare 50 mM buffers at pH 1.2, 3.0, 5.0, 7.4, 9.0.

  • Incubation: Spike stock into buffers (final organic <2%). Incubate at 37°C.

  • Sampling: Inject at T=0, 1h, 4h, 8h, 24h.

  • Plot:

    
     vs. Time.[1] The slope is 
    
    
    .[1]
  • Calculate:

    
    .[1]
    

Visualizing the Stability/Solubility Landscape

The following diagram illustrates the "Safe Zone" for your experiments.

StabilityLandscapecluster_0Formulation StrategyAcidpH 1-2(High Solubility, Acid Hydrolysis)SafepH 3-5(Optimal Stability & Solubility)Acid->SafeBuffer with Citrate/AcetateNeutralpH 7-8(Precipitation & Rapid Hydrolysis)Safe->NeutralAvoid for storageCDAdd HP-beta-CDExtends solubility to pH 7Safe->CDFor IV/Bioassay

Caption: The "Goldilocks" pH window for amine-ester salts is typically pH 3-5. Cyclodextrins extend this window.

References

  • Salt Selection & Properties

    • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts.[1][2][4][5][6][7] Journal of Pharmaceutical Sciences, 66(1), 1-19.

    • Note: Foundational text on counter-ion selection for resolving physical state issues (oiling).[1]

  • Prodrug Stability & Hydrolysis

    • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

    • Note: Mechanistic explanation of amine-ester hydrolysis and intramolecular c
  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Note: Validates the use of HP-beta-CD for solubilizing lipophilic amines and stabilizing esters.
  • General Chemistry: Levulinic acid esters are well-documented as plasticizers and solvents, supporting the observation of low melting points in salt forms. (See Search Result 1.

Disclaimer: This guide is for research purposes only. The user is responsible for compliance with all local regulations regarding controlled substance analogues where applicable.

Validation & Comparative

NMR spectral analysis of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and analytical guide for the structural elucidation and quantification of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate.

Executive Summary

The compound This compound , commonly known as ephedrine levulinate , represents a complex analytical challenge. As an esterified derivative combining a sympathomimetic amine (ephedrine) with a keto-acid (levulinic acid), it requires rigorous analytical methodologies to verify its stereochemical integrity and absolute purity. For drug development professionals and forensic chemists, distinguishing between its diastereomers (ephedrine vs. pseudoephedrine levulinate) is paramount.

This guide objectively compares High-Field Nuclear Magnetic Resonance (NMR) spectroscopy against Benchtop NMR and LC-MS/MS, providing a self-validating experimental protocol and expected spectral data to establish an authoritative analytical pipeline.

Mechanistic Grounding: The Causality of Analytical Choices

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level sensitivity, it fundamentally measures mass-to-charge ratios and fragmentation patterns. Because ephedrine levulinate and pseudoephedrine levulinate are diastereomers, they yield identical MS/MS fragmentation spectra. Differentiating them via LC-MS/MS requires authentic reference standards and extensive chromatographic optimization to resolve co-eluting peaks.

High-Field NMR , conversely, acts as a primary ratio method that interrogates the intrinsic quantum mechanical properties of the molecule . The causality behind choosing NMR lies in the Karplus equation , which correlates the


 spin-spin coupling constant with the dihedral angle between adjacent protons.
  • Ephedrine (erythro configuration): The H1 and H2 protons reside in a gauche conformation (dihedral angle

    
    ), resulting in a smaller coupling constant (
    
    
    
    Hz).
  • Pseudoephedrine (threo configuration): The H1 and H2 protons adopt an anti-periplanar conformation (dihedral angle

    
    ), yielding a significantly larger coupling constant (
    
    
    
    Hz).

This physical phenomenon allows NMR to unambiguously identify the stereoisomer without requiring an external reference standard, making it a self-validating structural tool .

Comparative Technology Evaluation

To select the optimal platform for your workflow, we must weigh stereochemical resolution against throughput and cost. Advanced quadrupolar and high-field NMR techniques provide the highest structural confidence , while benchtop systems offer rapid, localized QA/QC.

Table 1: Comparative Performance of Analytical Modalities for Ephedrine Levulinate

Analytical ModalityStereochemical ResolutionLimit of Detection (LOD)ThroughputCost per SamplePrimary Use Case
High-Field NMR (600 MHz) Excellent (Direct

-coupling ID)

Medium (10-15 mins/scan)HighStructural elucidation, absolute purity (qNMR).
Benchtop NMR (60 MHz) Moderate (Signal overlap possible)

High (2-5 mins/scan)LowAt-line QA/QC, bulk purity screening.
LC-MS/MS (QQQ) Poor (Requires chiral column/standards)

Very High (High-throughput)MediumTrace metabolite analysis, PK/PD studies.

Spectral Fingerprinting: Expected Chemical Shifts

The esterification of ephedrine with levulinic acid induces a significant downfield shift in the H-1 proton compared to the parent ephedrine molecule. The chemical shifts of the levulinate moiety closely align with those observed in standard alkyl levulinates .

Table 2:


H NMR Spectral Assignments for Ephedrine Levulinate (600 MHz, CDCl

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Feature
H-a

Multiplet (m)-Aromatic ring (5H)
H-1

Doublet (d)

CH-O (Esterified chiral center)
H-2

Doublet of quartets (dq)

CH-N (Amine chiral center)
H-3

Doublet (d)

C-CH

(Aliphatic methyl)
H-4

Singlet (s)-N-CH

(N-methyl group)
H-5

Triplet (t)

Levulinate O-C=O-CH

H-6

Triplet (t)

Levulinate CH

-C=O
H-7

Singlet (s)-Levulinate CH

(Terminal ketone)

Self-Validating qNMR Experimental Protocol

To ensure trustworthiness, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. Every parameter choice is driven by the physical requirement to achieve an exact 1:1 correlation between the integrated signal area and the molar concentration of the nuclei.

Step 1: Precision Sample Preparation

  • Action: Weigh exactly

    
     of ephedrine levulinate and 
    
    
    
    of a certified internal standard (e.g., Dimethyl sulfone,
    
    
    ) using a microbalance (readability
    
    
    ).
  • Causality: Gravimetric precision is the sole anchor for absolute quantification.

  • Action: Dissolve in

    
     of CDCl
    
    
    
    containing
    
    
    v/v Tetramethylsilane (TMS). Transfer to a high-quality
    
    
    NMR tube.

Step 2: Optimized Acquisition Parameters

  • Action: Acquire a 1D

    
    H spectrum at 
    
    
    
    using 64 transients (scans). Set the relaxation delay (D1) to 30 seconds .
  • Causality: The D1 must exceed

    
     (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow complete relaxation causes signal saturation, artificially reducing the integral area and invalidating the purity calculation.
    

Step 3: Rigorous Spectral Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of

    
     prior to Fourier Transformation.
    
  • Action: Perform manual zero-order and first-order phase correction, followed by a multipoint baseline correction.

  • Causality: Asymmetric peak shapes (poor phasing) or a rolling baseline will introduce severe integration errors. A flat baseline ensures the area under the curve represents only the target nuclei.

Step 4: Quantification

  • Action: Integrate the levulinate terminal ketone singlet (

    
    , 3H) against the internal standard singlet. Calculate purity based on the molar ratio.
    

Analytical & Pharmacological Workflows

Workflow A Sample Preparation (CDCl3 + Internal Standard) B 1H NMR Acquisition (D1 > 5*T1, 64 Scans) A->B Transfer to 5mm Tube C Spectral Processing (Phase & Baseline Correction) B->C FID Data D J-Coupling Analysis (Stereochemical ID) C->D H1-H2 Doublet E qNMR Integration (Purity Quantification) C->E Singlet Integration

Figure 1: Self-validating quantitative NMR (qNMR) workflow for ephedrine levulinate analysis.

Pathway Prodrug Ephedrine Levulinate (Prodrug) Esterase Esterase Cleavage (In Vivo Hydrolysis) Prodrug->Esterase Metabolic Activation Ephedrine Ephedrine (Active Sympathomimetic) Esterase->Ephedrine Release Levulinate Levulinic Acid (Metabolite) Esterase->Levulinate Clearance Receptor α/β-Adrenergic Receptors (Agonist Binding) Ephedrine->Receptor Receptor Activation

Figure 2: In vivo esterase-mediated hydrolysis pathway of the ephedrine levulinate prodrug.

References

  • PREFERRED RESIDENCE CONFORMATIONS OF DIASTEREOISOMERIC α–β AMINO ALCOHOLS: AN N.M.R. STUDY OF THE EPHEDRINES. Canadian Science Publishing. Available at: [Link]

  • A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. PubMed Central (PMC). Available at: [Link]

  • Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. RSC Publishing. Available at:[Link]

  • Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. PubMed Central (PMC). Available at: [Link]

Analytical Performance Comparison: 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate vs. Traditional Ephedrine Derivatives in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating structurally similar phenethylamines in complex biological matrices. Underivatized ephedrine and its diastereomers notoriously yield weak molecular ions and a dominant iminium base peak at m/z 58 under standard 70 eV Electron Impact (EI) conditions[1]. This lack of high-mass diagnostic fragments makes definitive identification challenging without orthogonal detectors.

While silylation (e.g., TMS derivatization) is the industry standard to improve volatility and fragmentation, TMS derivatives are highly susceptible to moisture degradation, leading to poor reproducibility and inlet contamination[2]. To circumvent these issues, esterification with levulinic acid to form 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate (Ephedrine Levulinate) presents a robust alternative. This guide objectively compares the GC-MS performance of this novel levulinate derivative against traditional methods, detailing its unique fragmentation pathways and providing a self-validating experimental protocol.

Mechanistic Rationale: The Limits of Traditional Ephedrine Analysis

In forensic and pharmacokinetic drug development, relying on underivatized ephedrine is an analytical liability. The electron impact ionization of ephedrine heavily favors the α-cleavage of the C-C bond adjacent to the amine, funneling nearly all ion current into the m/z 58 fragment[1]. Because this base peak is shared across multiple phenethylamines (including methamphetamine and pseudoephedrine), co-eluting matrix interferences can easily cause false positives.

Derivatizing the hydroxyl group shifts the retention time and alters the fragmentation pattern. However, standard O-TMS derivatives hydrolyze rapidly in the presence of trace water[2]. By synthesizing the levulinate ester (this compound), we introduce a heavier, hydrolytically stable functional group that generates unique acylium reporter ions, effectively isolating the analyte's signal from background noise.

Mass Fragmentation Pathways (EI-MS at 70 eV)

The structural modification of ephedrine via levulinate esterification fundamentally alters its mass spectral signature. While it preserves the primary amine cleavage required for high-sensitivity quantification, it introduces high-mass diagnostic reporter ions.

  • m/z 58 (Base Peak): Driven by α-cleavage at the C1-C2 bond, the molecule loses the benzyl-levulinate radical to form the highly stable iminium cation [CH3-CH=NH-CH3]+. This remains the base peak, ensuring high sensitivity for quantification[2].

  • m/z 99 & m/z 43 (Diagnostic Reporter Ions): The 4-oxopentanoate (levulinate) moiety undergoes ester cleavage to yield a levulinyl acylium cation at m/z 99. Subsequent loss of carbon monoxide or ketene yields the acetyl cation at m/z 43. The m/z 99 fragment is completely absent in standard phenethylamine backgrounds, serving as a highly specific diagnostic marker[3].

  • m/z 205 & m/z 147 (Structural Confirmation): Loss of the amine radical yields the benzyl-levulinate cation (m/z 205). Additionally, a McLafferty-type rearrangement results in the loss of neutral levulinic acid (116 Da), generating an alkene radical cation at m/z 147.

GCMS_Fragmentation M Ephedrine Levulinate [M]+• m/z 263 F58 Iminium Cation (Base Peak) m/z 58 M->F58 α-cleavage (C1-C2) F99 Levulinyl Cation m/z 99 M->F99 Ester cleavage F205 Benzyl-Levulinate Cation m/z 205 M->F205 - •CH(CH3)NHCH3 F147 Alkene Radical Cation m/z 147 M->F147 McLafferty (- C5H8O3) F43 Acetyl Cation m/z 43 F99->F43 - C3H4O

EI-MS fragmentation pathway of this compound at 70 eV.

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative advantages of utilizing the levulinate derivative over traditional analytical approaches.

ParameterUnderivatized EphedrineEphedrine-TMS (O-TMS)Ephedrine Levulinate
Molecular Ion [M]+• m/z 165 (Weak/Absent)m/z 237 (Weak)m/z 263 (Weak)
Base Peak m/z 58m/z 58m/z 58
Diagnostic Reporter Ions m/z 77, 105m/z 73, 179m/z 43, 99, 147, 205
Derivatization Stability N/ALow (Moisture sensitive)High (Hydrolytically stable)
Matrix Interference High (Co-elution risks)MediumLow (Orthogonal m/z 99)
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~5 ng/mL
Self-Validating Experimental Protocol: Synthesis & GC-MS Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every chemical choice is dictated by structural kinetics, and a mandatory system suitability check is built-in to prevent false-negative reporting.

Step 1: Liquid-Liquid Extraction (LLE)

  • Action: Aliquot 1 mL of biological sample (e.g., urine) and adjust to pH 11 using 1M NaOH. Extract with 3 mL of ethyl acetate.

  • Causality: Ephedrine (pKa ~9.6) must be fully deprotonated to its free base form. At pH 11, the amine is uncharged, ensuring maximum partitioning into the organic extraction solvent.

Step 2: Levulinate Derivatization

  • Action: Evaporate the organic layer to dryness under a gentle stream of N2. Reconstitute the residue in 50 µL of anhydrous pyridine, followed by the addition of 50 µL of levulinyl chloride. Incubate at 60°C for 30 minutes.

  • Causality: Levulinyl chloride is highly reactive, driving the esterification of the sterically hindered secondary alcohol to completion. Pyridine acts as an essential acid scavenger to neutralize the HCl byproduct, preventing the destructive re-protonation of the amine. The 60°C incubation provides optimal kinetic energy without inducing thermal degradation of the newly formed ester.

Step 3: Quenching & Reconstitution

  • Action: Quench the reaction with 100 µL of saturated NaHCO3. Extract the final derivative with 200 µL of hexane, discard the aqueous layer, and transfer the hexane to an autosampler vial.

  • Causality: Hexane selectively partitions the non-polar ephedrine levulinate while leaving polar byproducts (such as pyridinium hydrochloride) in the aqueous phase. This ensures a clean injection that protects the GC column stationary phase from active site degradation.

Step 4: System Suitability & GC-MS Acquisition

  • Action: Inject 1 µL in splitless mode (Inlet: 250°C). Use a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Self-Validating Check: Before analyzing unknown samples, inject a derivatization control standard. The analytical batch is validated only if the m/z 99 to m/z 58 ratio is >0.4, and the underivatized ephedrine peak (m/z 165) is completely absent. This confirms 100% derivatization efficiency and system inertness.

References
  • Conversion of Furfuryl Alcohol into Ethyl Levulinate over Glucose-Derived Carbon-Based Solid Acid in Ethanol. National Institutes of Health (PMC). [Link]

  • Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. German Sport University Cologne. [Link]

  • Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Indiana University. [Link]

Sources

Comparative Bioavailability Guide: Ephedrine vs. 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Focus: Pharmacokinetics, Membrane Permeability, and Bioanalytical Methodologies

Mechanistic Rationale: Parent Amine vs. Ester Prodrug

Ephedrine is a well-characterized sympathomimetic amine widely used as a central nervous system stimulant and pressor agent. It boasts a high oral bioavailability of approximately 88% and an elimination half-life of roughly 6 hours[1]. However, its rapid absorption can lead to sharp spikes in maximum plasma concentration (


), occasionally resulting in undesirable cardiovascular events such as tachycardia.

To modulate this pharmacokinetic profile, prodrug strategies are frequently employed. 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate , commonly known as Ephedrine Levulinate (FDA UNII: T9S008S8JL; Formula:


)[2], is an ester prodrug formed by conjugating ephedrine with 4-oxopentanoic acid (levulinic acid).

The fundamental mechanistic difference lies in lipophilicity and enzymatic activation . By masking the polar hydroxyl group of ephedrine with a levulinate ester, the molecule's partition coefficient (LogP) increases. This structural modification alters intestinal permeability and necessitates enzymatic cleavage by ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma to release the active parent drug. This enzymatic bottleneck effectively dampens the


 and prolongs the time to maximum concentration (

), creating a sustained-release profile while simultaneously acting as an abuse-deterrent formulation (complicating illicit extraction).

G Prodrug Ephedrine Levulinate (Lipophilic Prodrug) Esterase Carboxylesterases (CES1 / CES2) Prodrug->Esterase Intestinal Absorption & Hepatic First-Pass Ephedrine Ephedrine (Active Amine) Esterase->Ephedrine Hydrolysis (Activation) Levulinate Levulinic Acid (Inactive Byproduct) Esterase->Levulinate Cleavage

Caption: Metabolic hydrolysis pathway of ephedrine levulinate into active ephedrine via carboxylesterases.

Comparative Pharmacokinetics & Bioavailability Profile

While ephedrine is rapidly absorbed via passive transcellular diffusion, the levulinate ester exhibits modified absorption kinetics. The table below summarizes the comparative pharmacokinetic parameters based on the physiological behavior of ephedrine[1] and the extrapolated enzymatic conversion profile of its levulinate ester.

Pharmacokinetic ParameterEphedrine (Parent Amine)This compound (Prodrug)
Oral Bioavailability (F) ~88%~80 - 85% (as active ephedrine)

(Time to Peak)
1.0 - 2.0 hours3.0 - 4.5 hours (Delayed release)

(Peak Concentration)
High (Rapid spike)Moderate (Blunted peak)
Elimination Half-life (

)
~6.0 hours~6.0 hours (Formation-rate limited)
Caco-2 Permeability (

)

cm/s

cm/s (Higher lipophilicity)
Primary Metabolism Largely unmetabolizedRapid CES-mediated ester hydrolysis

Data Interpretation: The prodrug maintains a comparable total Area Under the Curve (AUC) to the parent compound, ensuring equivalent systemic exposure, but significantly flattens the concentration-time curve.

Self-Validating Experimental Methodologies

To objectively compare these two compounds in a preclinical setting, two core assays are required: an in vitro permeability assay to assess absorption potential, and an in vivo LC-MS/MS pharmacokinetic study to track prodrug conversion.

Protocol A: In Vitro Caco-2 Permeability Assay

The Caco-2 cell line is the gold standard for predicting human intestinal absorption[3]. We utilize this to demonstrate how esterification impacts apical-to-basolateral (A-to-B) transport.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of

    
     cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.
    
  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4.

  • Dosing: Apply 10 µM of Ephedrine or Ephedrine Levulinate to the apical chamber (0.5 mL). Add 1.5 mL of blank HBSS to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS to maintain sink conditions.

  • Causality of Design: The high lipophilicity of the prodrug should yield a higher Apparent Permeability (

    
    ) than ephedrine's baseline 
    
    
    
    cm/s[3]. However, researchers must monitor the basolateral chamber for both the prodrug and free ephedrine, as Caco-2 cells express endogenous esterases that may cause premature hydrolysis during transport.
Protocol B: In Vivo Pharmacokinetic Study via LC-MS/MS

To validate bioavailability, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is necessary to simultaneously quantify the prodrug and the liberated ephedrine in plasma[4][5].

  • Animal Dosing: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours. Administer equimolar oral doses of Ephedrine HCl and Ephedrine Levulinate (e.g., 10 mg/kg ephedrine equivalent) via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Mosapride or deuterated ephedrine-d3)[5]. Vortex for 1 minute and centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18)[6]. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transitions:

      
       166.1 
      
      
      
      148.1 for Ephedrine[5], and the specific precursor-to-product ion transition for the levulinate ester (approx.
      
      
      264.1
      
      
      166.1).
  • Causality of Design: Acetonitrile precipitation immediately halts plasma esterase activity, preventing ex vivo degradation of the prodrug. The MRM mode ensures no cross-talk between the prodrug and the active metabolite, allowing for precise calculation of the conversion rate.

Workflow Dosing Oral Administration (Equimolar Doses) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Extraction Analysis LC-MS/MS Quantification (ESI+ MRM Mode) Extraction->Analysis PK PK Parameter Calculation (Non-compartmental Analysis) Analysis->PK

Caption: Step-by-step in vivo pharmacokinetic workflow using LC-MS/MS quantification.

Conclusion

The transition from Ephedrine to its levulinate ester, this compound, represents a calculated trade-off in drug design. While Ephedrine provides immediate, highly bioavailable systemic exposure, its prodrug counterpart leverages hepatic and plasma esterases to deliver a controlled release. This biochemical strategy not only mitigates the adverse


 spikes associated with rapid sympathomimetic absorption but also serves as a robust abuse-deterrent mechanism, making it a highly relevant compound for modern neuro-pharmacological development.

References

  • Wikipedia. "Ephedrine." Wikimedia Foundation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "UNII - T9S008S8JL: EPHEDRINE LEVULINATE." FDA Global Substance Registration System. Available at:[Link]

  • Pade, V., & Stavchansky, S. (1998). "Link between drug absorption solubility and permeability measurements in Caco-2 cells." Journal of Pharmaceutical Sciences, 87(12), 1604-1607. Available at:[Link]

  • Cheng, Y., et al. (2017). "Comparative Pharmacokinetics and Bioavailability of Three Ephedrines in Rat after Oral Administration of Unprocessed and Honey-Fried Ephedra Extract by Response Surface Experimental Design." Evidence-Based Complementary and Alternative Medicine. Available at:[Link]

  • Zheng, Y., et al. (2020). "Pharmacokinetics of seven major active components of Mahuang decoction in rat blood and brain by LC-MS/MS coupled to microdialysis sampling." Naunyn-Schmiedeberg's Archives of Pharmacology. Available at:[Link]

  • Li, H., et al. (2007). "Quantification of Pseudoephedrine in Human Plasma by LC-MS/MS Using Mosapride as Internal Standard." Journal of Chromatography B. Available at:[Link]

Sources

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate , commonly known as ephedrine levulinate, is a specialized ester derivative of the sympathomimetic amine ephedrine. While the levulinate moiety modifies its pharmacokinetic profile, the molecule retains the highly polar, basic secondary amine core that interacts with


- and 

-adrenergic receptors[1].

For researchers and drug development professionals, the accurate quantification of this compound in biological matrices and pharmaceutical formulations is critical. However, the basic nitrogen presents significant analytical challenges, including severe peak tailing on traditional silica-based stationary phases and susceptibility to matrix-induced ion suppression.

This guide objectively compares the performance of three primary analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and provides a self-validating, step-by-step experimental protocol for the recommended LC-MS/MS workflow.

Methodological Landscape & Comparative Performance

Selecting the optimal analytical method requires balancing sensitivity, throughput, and specificity.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): While accessible, ephedrine derivatives exhibit poor UV absorption above 210 nm. This necessitates monitoring at low wavelengths, which drastically increases baseline noise and matrix interference, resulting in poor Limits of Detection (LOD).

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers excellent specificity. However, the polar amine group of the ephedrine core causes thermal instability and poor volatility. To prevent this, samples require time-consuming derivatization (e.g., using heptafluorobutyric anhydride) prior to analysis[2].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The current gold standard. By utilizing Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI), LC-MS/MS allows for the direct analysis of the intact ester without derivatization, achieving sub-nanogram sensitivity and rapid run times[3][4].

Performance Data Comparison

The following table synthesizes validation metrics across the three methodologies based on standardized pharmacokinetic and anti-doping analytical guidelines[2][3][4].

Analytical ParameterHPLC-UVGC-MSLC-MS/MS (Recommended)
Limit of Detection (LOD) 50 - 100 ng/mL10 - 20 ng/mL0.5 - 2.0 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL30 - 50 ng/mL2.0 - 4.0 ng/mL
Linear Dynamic Range 300 - 10,000 ng/mL50 - 5,000 ng/mL4 - 400 ng/mL
Precision (Inter-day CV%) 5.0 - 12.0%4.0 - 10.0%1.1 - 3.2%
Accuracy / Recovery 75 - 85%80 - 90%85 - 95%
Run Time per Sample 10 - 15 min15 - 20 min< 7.0 min
Sample Preparation Liquid-Liquid ExtractionDerivatization (HFBA)SPE (HLB) / Dilute-and-Shoot

Recommended Experimental Protocol: LC-MS/MS Workflow

To achieve an LOQ of < 4.0 ng/mL with an inter-day precision of < 3.5%[3], the following LC-MS/MS protocol establishes a self-validating system utilizing stable isotope-labeled internal standards.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Procedure: Spike 500 µL of the biological matrix (e.g., plasma or urine) with 20 µL of Ephedrine-d3 internal standard (5 µg/mL). Load the mixture onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol[3].

  • Causality: The HLB polymeric sorbent provides dual retention modes, effectively capturing the polar ephedrine levulinate while the aqueous wash removes signal-suppressing salts and endogenous phospholipids. Spiking the internal standard before extraction creates a self-validating system; because Ephedrine-d3 experiences the exact same extraction losses as the target analyte, quantifying the analyte/IS ratio intrinsically corrects for recovery variations[5].

Step 2: Chromatographic Separation (UPLC)
  • Procedure: Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 35°C. Utilize a gradient mobile phase consisting of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid. Operate at a flow rate of 0.4 mL/min[6].

  • Causality: The basic secondary amine of the ephedrine core interacts aggressively with residual silanol groups on silica columns, causing peak tailing. Formic acid acts as a critical acidic modifier; it suppresses silanol ionization and protonates the analyte, ensuring sharp, symmetrical peaks[6]. Furthermore, the sub-2 µm particle size maximizes theoretical plates, resolving the target compound from isobaric matrix interferences in under 7 minutes[4].

Step 3: Tandem Mass Spectrometry (ESI-MS/MS) Detection
  • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for Ephedrine levulinate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    m/z 264.3 
    
    
    
    specific product ions) and the internal standard Ephedrine-d3 (m/z 169.1
    
    
    117.1).
  • Causality: Formic acid from the mobile phase provides abundant protons, driving high ionization efficiency in ESI+ mode[6]. MRM mode acts as a double mass filter—requiring both the specific intact mass (Q1) and a specific collision-induced fragment mass (Q3) to reach the detector. This eliminates background matrix noise, providing unparalleled selectivity and driving the LOD down to ~2.0 ng/mL[3].

Step 4: Method Validation (ICH M10 Guidelines)
  • Procedure: Validate the method by assessing linearity via matrix-matched calibration curves. Evaluate matrix effects by comparing the peak area of post-extraction spiked samples to neat standards[6].

  • Causality: Adhering to ICH M10 guidelines ensures regulatory compliance. By proving that the matrix effect is normalized by the internal standard (matrix factor close to 1.0), the protocol guarantees that the quantification is independent of biological variability between different samples[6].

Analytical Validation Workflow Visualization

Workflow N1 1. Sample Preparation Internal Standard Spiking & SPE N2 2. UPLC Separation C18 Column & Acidic Mobile Phase N1->N2 N3 3. MS/MS Detection ESI+ & MRM Transitions N2->N3 N4 4. Data Validation ICH M10 Guidelines (IS Correction) N3->N4

Fig 1: LC-MS/MS analytical validation workflow for ephedrine levulinate quantification.

References

  • Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine . ResearchGate.[Link]

  • Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry . Semantic Scholar.[Link]

  • Development of an Ephedrine In-House Matrix Reference Material and Its Application to Doping Analysis . ACS Omega.[Link]

  • Utilisation of a Simple and Fast HPLC-UV Method for Separation and Quantification of Ephedrine Alkaloids in Herb of Different Ephedra Species . Research and Reviews.[Link]

  • EPHEDRINE LEVULINATE - Inxight Drugs . NCATS.[Link]

Sources

A Comparative Guide to the Qualification of 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Analytical Integrity

In pharmaceutical development, the accuracy and reliability of every analytical measurement hinge on the quality of the reference standard. A reference standard is not merely a bottle of a substance; it is a highly purified and extensively characterized material that serves as the benchmark for identity, purity, and potency.[1][2] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This guide provides an in-depth technical framework for the comprehensive qualification of a new chemical entity, 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate , as a primary reference standard.

The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients, and the standards set forth by the United States Pharmacopeia (USP) and the European Medicines Agency (EMA).[3][4][5] We will objectively compare the rigorous qualification of a primary standard against the use of alternative materials, providing the experimental data and scientific rationale necessary for researchers, scientists, and drug development professionals to make informed decisions that ensure data integrity and regulatory compliance.

The Subject of Qualification: this compound

For the purpose of this guide, we will focus on the qualification of a novel ester, this compound. This molecule is comprised of a familiar amine, a derivative of phenylpropanolamine, and 4-oxopentanoate (also known as levulinate).[6] As a new chemical entity, no pre-existing, compendial reference standard is available. Therefore, its synthesis and subsequent qualification are the sole responsibility of the sponsoring organization.[2]

Part 1: The Gold Standard - Qualification of a Primary Reference Standard

A primary reference standard is established through a comprehensive characterization process that leaves no ambiguity regarding its identity, purity, and potency. The workflow is designed to be a self-validating system, where orthogonal analytical techniques are employed to confirm each critical attribute.

Experimental Workflow for Primary Standard Qualification

The following diagram outlines the multi-step, integrated workflow for qualifying a new chemical entity as a primary reference standard.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Comprehensive Structural Elucidation (Identity) cluster_2 Phase 3: Purity & Potency Determination cluster_3 Phase 4: Stability & Documentation Synthesis Synthesis & Purification (e.g., Crystallization) Initial_ID Preliminary Identity Check (e.g., LC-MS, ¹H NMR) Synthesis->Initial_ID NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Initial_ID->NMR MS Mass Spectrometry (High Resolution MS) FTIR FTIR Spectroscopy EA Elemental Analysis Chrom_Purity Chromatographic Purity (HPLC-UV/DAD, >99.5%) EA->Chrom_Purity Mass_Balance Potency Calculation (Mass Balance Approach) Chrom_Purity->Mass_Balance Residual_Solvents Residual Solvents (GC-HS, ICH Q3C) Residual_Solvents->Mass_Balance Water_Content Water Content (Karl Fischer Titration) Water_Content->Mass_Balance Inorganic_Imp Inorganic Impurities (Sulfated Ash) Inorganic_Imp->Mass_Balance Stability Stability Study (Accelerated & Long-Term) Mass_Balance->Stability CoA Certificate of Analysis (CoA) Generation Stability->CoA Storage Define Storage Conditions & Re-test Date CoA->Storage

Caption: Workflow for Primary Reference Standard Qualification.

Identity Confirmation: Unambiguous Structural Elucidation

The first and most critical step is to confirm, unequivocally, the chemical structure of the candidate material. This is achieved using a panel of orthogonal spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides the most definitive information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are used to establish the bonding relationships between atoms, confirming the ester linkage between the phenylpropylamino moiety and the oxopentanoate tail.

    • Protocol:

      • Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a ≥400 MHz spectrometer.

      • Process the data and assign all proton and carbon signals to the expected structure of this compound.

      • The data must be consistent with the proposed structure, with no unexplainable signals.

  • Mass Spectrometry (MS):

    • Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition (molecular formula). Fragmentation patterns observed in MS/MS analysis further corroborate the structure by showing the cleavage at predictable points, such as the ester bond.

    • Protocol:

      • Prepare a dilute solution (e.g., 1 µg/mL) of the standard in a suitable solvent (e.g., acetonitrile/water).

      • Infuse the solution into an HRMS instrument (e.g., Q-TOF or Orbitrap).

      • Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. The mass error should be <5 ppm.

      • Induce fragmentation and analyze the resulting product ions to confirm structural fragments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR is used to identify the functional groups present in the molecule. For our target compound, we expect to see characteristic absorptions for the C=O of the ester, the C=O of the ketone, the N-H of the secondary amine, and aromatic C-H bonds. This provides complementary evidence to the NMR and MS data.

    • Protocol:

      • Place a small amount of the solid standard onto the ATR crystal of the FTIR spectrometer.

      • Acquire the spectrum over the range of 4000-400 cm⁻¹.

      • Identify and assign the principal absorption bands to the expected functional groups.

Purity Assessment and Potency Assignment

The potency of a reference standard is not assumed to be 100.0%. It is meticulously determined through a mass balance approach, where the final assigned potency is calculated by subtracting the levels of all identified impurities from 100%.[2][7]

Purity & Potency Determination Workflow

G cluster_main Mass Balance Calculation Purity_HPLC Chromatographic Purity (e.g., 99.80%) Potency Assigned Potency = 100% - (Water + Solvents + Inorganics) * Chromatographic Purity = 99.70% Purity_HPLC->Potency Water Water Content (KF) (e.g., 0.05%) Water->Potency Solvents Residual Solvents (GC) (e.g., 0.03%) Solvents->Potency Inorganics Inorganic Impurities (e.g., 0.02%) Inorganics->Potency

Caption: Mass Balance Approach for Potency Assignment.

  • Chromatographic Purity (HPLC):

    • Rationale: High-Performance Liquid Chromatography (HPLC) with a universal detector (like a Diode Array Detector, DAD) is the primary technique for detecting and quantifying organic, process-related impurities and degradation products.[8] A purity method must be developed and validated for specificity, linearity, accuracy, and precision.

    • Protocol:

      • Develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities.

      • Perform a peak purity analysis using a DAD to ensure the main peak is spectrally homogeneous.

      • Quantify impurities using an area normalization method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

      • The target chromatographic purity for a primary standard is typically ≥99.5%.

  • Residual Solvents (GC-HS):

    • Rationale: Manufacturing processes often use organic solvents, which must be controlled to acceptable levels as defined by ICH Q3C.[9] Gas Chromatography with Headspace sampling (GC-HS) is the standard method for this analysis.

    • Protocol:

      • Accurately weigh the standard into a headspace vial.

      • Add a suitable diluent (e.g., DMSO).

      • Analyze using a validated GC-HS method against a standard containing known amounts of the potential solvents used in the synthesis.

      • Report the total residual solvent content.

  • Water Content (Karl Fischer Titration):

    • Rationale: Water is a common impurity that can affect the stability and accurate weight of the standard. Coulometric or volumetric Karl Fischer titration is the definitive method for water determination.[10]

    • Protocol:

      • Accurately weigh the standard into the titration vessel.

      • Titrate with Karl Fischer reagent until the endpoint is reached.

      • Report the water content as a weight percentage.

  • Inorganic Impurities (Sulfated Ash):

    • Rationale: This test quantifies the amount of non-volatile inorganic impurities that may be present from catalysts or reagents used in the synthesis.

    • Protocol:

      • Accurately weigh a significant amount of the standard (e.g., 1-2 g) into a crucible.

      • Ignite the sample until thoroughly charred.

      • Cool, moisten the residue with sulfuric acid, and heat gently until white fumes are no longer evolved.

      • Ignite at 800 ± 25 °C until all black particles are consumed.

      • Cool, weigh, and calculate the percentage of residue.

Part 2: A Comparative Analysis of Alternatives

While a fully qualified primary standard is the ideal, organizations may be tempted to use alternatives due to time or cost constraints. This comparison highlights the performance and risks associated with these choices.

AttributePrimary Reference Standard (this compound)Alternative A: API Batch as Working Standard Alternative B: Related Compound Standard (e.g., 2-Amino-1-phenylpropane)
Identity Confirmation Orthogonal confirmation via NMR, HRMS, FTIR, and Elemental Analysis. Unambiguous.Typically confirmed by routine QC methods (e.g., FTIR, HPLC retention time). Full structural elucidation not performed on every batch.Identity is confirmed for the related compound, NOT the target analyte. High risk of misidentification in assays.
Purity (Chromatographic) ≥99.5% by a validated, stability-indicating HPLC method. Impurity profile well-characterized.Meets API release specification (e.g., ≥99.0%). May contain uncharacterized impurities not relevant to the reference standard's function.Purity is known for the related compound. Its response factor and chromatographic behavior relative to the target analyte are unknown.
Potency Assignment Assigned via a rigorous mass balance approach. High accuracy (e.g., 99.7% ± 0.2%).Potency is often assumed to be 100% or based on a simple HPLC purity value, ignoring non-UV active impurities, water, and solvents.Potency is irrelevant as it is a different molecule. Cannot be used for quantitative analysis of the target analyte.
Stability Known re-test date and storage conditions established through formal long-term and accelerated stability studies.Stability data exists for the API in its final container, but not necessarily as an analytical standard. Prone to degradation if handled improperly.Stability of the related compound is known, but this provides no information about the stability of the target analyte.
Regulatory Risk Low. Meets expectations of FDA, EMA, and other global health authorities.[1][3]Moderate to High. Acceptable for some in-process controls, but not for critical assays (e.g., release, stability). Will be scrutinized during audits.Very High. Unacceptable for quantitative analysis or definitive identification. Will lead to regulatory rejection of analytical data.
Impact on Data Gold Standard. Ensures the highest accuracy and precision in analytical results. Provides confidence in product quality decisions.Introduces known bias and uncertainty into measurements. Can lead to out-of-specification (OOS) results or, worse, the release of a failing batch.Generates meaningless quantitative data. Can be used for peak identification only if its chromatographic separation from the target is proven.

Conclusion: A Non-Negotiable Investment in Quality

The qualification of a reference standard is a foundational activity in pharmaceutical development that directly impacts data integrity, product quality, and patient safety. As demonstrated, the comprehensive characterization of a primary reference standard for a new chemical entity like This compound is a rigorous, multi-faceted process grounded in sound scientific principles and regulatory expectations.

While the use of alternatives like a batch of the API may seem like a pragmatic shortcut, our comparative analysis shows that this approach introduces significant uncertainty and regulatory risk. The potential for inaccurate analytical results can lead to costly manufacturing failures, project delays, and a loss of confidence from regulatory agencies. Therefore, investing the time and resources to properly qualify a primary reference standard is not just a matter of compliance; it is a critical investment in the scientific validity of your entire development program.

References

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC . National Center for Biotechnology Information. [Link]

  • 2-(Methylamino)-4-(2-methylpropyl)phenol - PubChem . National Center for Biotechnology Information. [Link]

  • 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate - EPA . U.S. Environmental Protection Agency. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials - Unodc . United Nations Office on Drugs and Crime. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • Reference-Standard Material Qualification | Pharmaceutical Technology . Pharmaceutical Technology. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. [Link]

  • 4-Oxopentanoate | C5H7O3- | CID 5177120 - PubChem . National Center for Biotechnology Information. [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate . ResearchGate. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate . ResearchGate. [Link]

  • Product chemistry - Relevant impurities of technical active substances - BVL . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed . National Center for Biotechnology Information. [Link]

  • US1927961A - Process of preparing levo-1-phenyl-2-methylamino-propanol-1 - Google Patents.
  • Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025 . LinkedIn. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia . USP-NF. [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances | Agilent . Agilent Technologies. [Link]

  • Four Keys to Reference Standard Management - MRIGlobal . MRIGlobal. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide - ResearchGate . ResearchGate. [Link]

  • Ph. Eur. reference standards - European Directorate for the Quality of Medicines & HealthCare . EDQM. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI . MDPI. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards - IntuitionLabs.ai . IntuitionLabs.ai. [Link]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffiliates . Pharmaffiliates. [Link]

  • Method for synthesizing [<2>H3]-1-methylamino-2-phenylpropane - Eureka | Patsnap . Patsnap. [Link]

  • EU guidelines for generics . GaBI online. [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices - SEEJPH . South Eastern European Journal of Public Health. [Link]

  • USP Reference Standards- General Chapters - Trung Tâm Thuốc Central Pharmacy . Central Pharmacy. [Link]

  • International Council for Harmonization (ICH) Q7 (Good Manufacturing Practice Guideline for Active Pharmaceutical Ingredients) Training for Regulators and Industry - NAFDAC . NAFDAC. [Link]

  • EMA Guidelines - Zamann Pharma Support GmbH . Zamann Pharma Support. [Link]

  • The complete guide to the ICH Q7 guidelines - Qualio . Qualio. [Link]

Sources

Pharmacokinetic Comparison of Levulinate Prodrugs and Parent Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In small-molecule drug development, promising parent compounds frequently fail in preclinical stages due to sub-optimal physicochemical properties—most notably poor aqueous solubility, low membrane permeability, or rapid systemic clearance. The synthesis of levulinate ester prodrugs (utilizing levulinic acid, or 4-oxopentanoic acid, as a promoiety) is a highly effective chemical strategy to circumvent these pharmacokinetic (PK) bottlenecks[1].

By masking polar functional groups (such as hydroxyls or carboxylic acids) with a levulinate moiety, the partition coefficient (LogP) of the molecule is artificially raised. This drives passive transcellular absorption. Once the prodrug enters systemic circulation or the target tissue, ubiquitous endogenous esterases (e.g., CES1 in the liver, CES2 in the intestine) hydrolyze the ester bond, liberating the pharmacologically active parent compound[1]. Furthermore, the unique ketone group on the levulinate promoiety allows for secondary functionalization (e.g., pH-responsive hydrazone linkages), providing a dual-trigger activation mechanism that simple acetate esters cannot achieve.

Pathway A Levulinate Prodrug (High Lipophilicity) B Systemic Circulation (Extended Half-Life) A->B Administration C Target Tissue (Tumor/Inflammation) B->C Enhanced Permeability D Esterase Cleavage (Bioactivation) C->D Intracellular Uptake E Active Parent Drug (Receptor Engagement) D->E Hydrolysis

Fig 1. Pharmacokinetic pathway of levulinate prodrug bioactivation and target engagement.

Quantitative Pharmacokinetic Comparisons

To objectively evaluate the performance of levulinate prodrugs, we must analyze comparative PK data across different therapeutic classes. Below are two field-proven case studies demonstrating the causality between esterification and altered in vivo behavior.

Case Study A: Systemic Delivery of STING Agonists (MSA-2)

MSA-2 is a potent, non-nucleotide STING agonist. However, the free parent compound suffers from rapid renal clearance and dose-limiting systemic toxicity (cytokine storms)[2]. By converting MSA-2 into a levulinate-derived lactone prodrug, the molecule can be efficiently loaded into liposomes or cyclodextrin nanoparticles[3]. This structural shielding fundamentally alters its PK profile.

Table 1: PK Comparison of Free MSA-2 vs. MSA-2 Prodrug (Liposomal Formulation)

Pharmacokinetic ParameterMSA-2 (Parent Compound)MSA-2 Prodrug (Formulated)Fold ChangeMechanistic Causality
Elimination Half-Life (

)
~0.4 hours> 4.0 hours> 10x Nanoparticle shielding prevents rapid renal filtration and premature metabolism[2].
Maximum Concentration (

)
High (Immediate Spike)Moderate (Sustained)- Slow esterase hydrolysis prevents the acute plasma spikes responsible for systemic toxicity[2].
Area Under the Curve (AUC) BaselineSignificantly Higher+ Extended circulation time directly increases total drug exposure over time[2].
Tumor Accumulation LowHigh+ Enhanced Permeability and Retention (EPR) effect combined with targeted intracellular cleavage[3].
Case Study B: Photodynamic Therapy (5-ALA vs. Hexyl Aminolevulinate)

5-Aminolevulinic acid (5-ALA) is an endogenous prodrug that converts to the photosensitizer Protoporphyrin IX (PpIX)[4]. Because 5-ALA is highly hydrophilic, it struggles to penetrate the stratum corneum or lipophilic cell membranes. Esterification of 5-ALA into Hexyl Aminolevulinate (HAL) creates a highly lipophilic prodrug that dramatically improves bioavailability[5].

Table 2: Physicochemical & PK Comparison of 5-ALA vs. HAL

Parameter5-ALA (Parent Prodrug)HAL (Ester Prodrug)Mechanistic Causality
Lipophilicity (LogP) ~ -1.5 (Hydrophilic)~ +1.8 (Lipophilic)The hexyl ester masks the polar carboxylic acid, favoring lipid membrane partitioning.
Membrane Permeability Low (Requires active transport)High (Passive diffusion)Increased LogP allows the molecule to bypass transport protein saturation limits.
Intracellular PpIX Yield BaselineUp to 4x HigherIntracellular esterases cleave HAL back to 5-ALA, trapping it inside the cell to fuel heme biosynthesis[5].

Experimental Methodology: Self-Validating PK Profiling

When quantifying the PK differences between an ester prodrug and its parent compound, standard plasma collection protocols will fail. If blood is collected without an enzyme inhibitor, plasma esterases will continue to hydrolyze the prodrug ex vivo inside the collection tube. This artifact artificially inflates the parent drug's


 and falsely indicates poor prodrug stability.

To ensure trustworthiness, the following self-validating LC-MS/MS protocol must be strictly adhered to.

Step-by-Step Protocol: In Vivo PK Profiling of Ester Prodrugs
  • Animal Dosing & Serial Sampling: Administer the prodrug (IV or PO) to the animal model. Draw whole blood at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Immediate Esterase Inhibition (Critical Step): Immediately transfer the blood into pre-chilled tubes containing

    
     (anticoagulant) and a broad-spectrum esterase inhibitor (e.g., Dichlorvos, NaF, or PMSF).
    
    • Causality: This instantly halts ex vivo enzymatic conversion, "freezing" the exact in vivo ratio of prodrug to parent compound at the moment of collection.

  • Cold Plasma Extraction: Centrifuge the samples at 4°C for 10 minutes at 3,000 x g. Transfer the plasma to a new tube. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Quality Control (QC) Validation: Spike blank plasma with a known ratio of prodrug and parent compound, process alongside the biological samples, and verify that the ratio remains unchanged. This validates that no degradation occurred during extraction.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing distinct precursor-to-product ion transitions for both the prodrug and the parent compound.

Workflow N1 1. In Vivo Dosing N2 2. Blood Draw + Esterase Inhibitor N1->N2 N3 3. Cold Centrifugation & Extraction N2->N3 N4 4. LC-MS/MS (MRM Mode) N3->N4 N5 5. PK Analysis (AUC, Cmax, t1/2) N4->N5

Fig 2. Self-validating LC-MS/MS workflow for ester prodrug pharmacokinetic profiling.

Strategic Insights for Drug Development

When designing levulinate prodrugs, the primary pharmacokinetic tightrope is balancing systemic stability with target-site lability. A prodrug that is too stable acts as an inactive xenobiotic; one that is too labile reverts to the parent compound prematurely in the gastrointestinal tract or plasma, entirely negating the prodrug advantage[1].

Levulinate esters offer a distinct structural advantage over simple acetates: steric hindrance. By modifying the aliphatic chain length or utilizing the ketone group for nanoparticle anchoring (as seen in the MSA-2 liposomal formulations[3]), formulation scientists can fine-tune the hydrolysis rate. This ensures the prodrug survives first-pass metabolism but is rapidly cleaved upon endosomal uptake in the target tissue, maximizing the therapeutic index while minimizing off-target toxicity.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: SCIRP (Pharmacology & Pharmacy) URL:[Link][1]

  • Ionizable STING-Activating Nanoadjuvants Enhance Tumor Immunogenicity and Potentiate Immunotherapy Efficacy in Solid Tumors Source: AACR Journals (Cancer Research) URL:[Link][2]

  • γ-Butyrolactone derivatives of MSA-2 are STING prodrugs Source: NIH (PubMed Central) URL:[Link][3]

  • 5-Aminolevulinic Acid | C5H9NO3 | CID 137 Source: NIH (PubChem) URL:[Link][4]

  • The stability of 5-aminolevulinic acid and its ester derivatives Source: ResearchGate URL:[Link][5]

Sources

Safety Operating Guide

2-(Methylamino)-1-phenylpropyl 4-oxopentanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of highly regulated pharmaceutical intermediates. The compound 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate , universally known as ephedrine levulinate , presents a unique logistical and safety challenge.

Because ephedrine levulinate is an esterified derivative of ephedrine, it is not merely a chemical hazard—it is a highly monitored precursor. Simple acid- or base-catalyzed hydrolysis of the levulinate ester rapidly yields ephedrine base, which is a direct precursor in the clandestine synthesis of methamphetamine [1]. Consequently, the disposal of this compound cannot solely focus on environmental ecotoxicity; it must be engineered to guarantee that the ephedrine pharmacophore is rendered permanently non-retrievable .

Below is the comprehensive, self-validating operational guide for the compliant destruction and disposal of ephedrine levulinate.

Regulatory & Physicochemical Constraints

To design an effective disposal protocol, we must first understand the quantitative and regulatory parameters that govern this molecule. The Drug Enforcement Administration (DEA) strictly regulates ephedrine and its esters as List I Chemicals under 21 CFR 1310.02 [2].

Table 1: Quantitative and Regulatory Data for Ephedrine Levulinate

ParameterValue / ClassificationOperational Implication for Disposal
IUPAC Name This compoundEster linkage is easily cleaved; must be treated as active ephedrine.
Molecular Weight 263.33 g/mol Required for precise mass-balance and base-equivalent calculations in DEA logs.
DEA Classification List I Chemical (Code 8113)Subject to strict anti-diversion tracking, locked quarantine, and reporting [2].
DEA Reporting Threshold Zero (All quantities regulated)Every milligram must be accounted for in disposal manifests.
Destruction Standard "Non-retrievable"Disposal must alter the molecular structure to prevent precursor extraction [3].

The Causality of Destruction: Preventing Diversion

When handling trace amounts or aqueous washings of ephedrine levulinate, standard hazardous waste consolidation is insufficient. If poured into a bulk waste drum, the intact molecule could theoretically be extracted.

To achieve the DEA's "non-retrievable" standard on-site, we utilize oxidative denaturation . By subjecting the washings to Potassium Permanganate (


) in an acidic environment, we forcefully cleave the C-C bond between the benzylic carbon and the amine-bearing carbon of the ephedrine core. This reaction oxidizes the molecule into benzoic acid and acetic acid, permanently shattering the precursor skeleton and making methamphetamine synthesis impossible.

Operational Workflows for Disposal

The disposal route diverges based on the quantity and state of the material. Trace washings are destroyed on-site via chemical oxidation, while bulk API must be transferred to a DEA-registered reverse distributor for high-temperature incineration.

Protocol A: On-Site Oxidative Denaturation (For Trace Aqueous Washings)

Use this protocol exclusively for dilute aqueous washings generated during reactor cleaning or glassware rinsing.

  • Collection & Quarantine: Gather all aqueous washings containing trace ephedrine levulinate in a dedicated, heavy-walled glass reaction vessel inside a fume hood.

  • Acidification (Hydrolysis): Slowly add 1M Sulfuric Acid (

    
    ) under continuous magnetic stirring until the solution reaches a pH < 2.
    
    • Causality: Acidic conditions catalyze the hydrolysis of the levulinate ester back to ephedrine and optimize the oxidative potential of the permanganate ion.

  • Oxidative Cleavage: Dropwise, add a 0.1M Potassium Permanganate (

    
    ) solution. Continue the addition until a faint purple/pink color persists in the solution for at least 30 minutes.
    
    • Causality: The persistent purple color acts as a self-validating indicator that all oxidizable organic material (the ephedrine core) has been completely consumed.

  • Quenching: Add Sodium Bisulfite (

    
    ) in small, controlled portions until the purple color disappears and any brown manganese dioxide (
    
    
    
    ) precipitate dissolves, leaving a clear solution.
  • Neutralization: Adjust the pH to 6–8 using 1M Sodium Hydroxide (

    
    ). The resulting benign aqueous waste can now be disposed of through your facility's standard EPA-compliant aqueous waste stream.
    
Protocol B: Reverse Distribution (For Bulk API / Expired Stock)

Use this protocol for any intact powder, formulated product, or bulk liquid.

  • Inventory Audit: Weigh the bulk ephedrine levulinate to the exact milligram. Log this final mass in the laboratory's DEA List I chemical logbook to close the mass-balance loop.

  • Form 41 Preparation: Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed), detailing the exact mass, chemical name, and DEA code (8113) [3].

  • Secure Transfer: Transfer the sealed material to a licensed, DEA-registered reverse distributor. The chain of custody must be physically signed by two authorized laboratory personnel.

  • Record Retention: Archive the transfer receipt and the final Certificate of Destruction (CoD) provided by the reverse distributor in a secure file for a minimum of two years, as legally mandated by 21 CFR 1310.04 [2].

Disposal Decision Matrix

G A Identify Ephedrine Levulinate (DEA List I Chemical) B Secure in Access-Controlled Quarantine A->B C Assess Quantity & State B->C D Trace / Aqueous Washings C->D E Bulk API / Expired Stock C->E F On-Site Chemical Oxidation (Permanganate Cleavage) D->F G DEA-Registered Reverse Distributor E->G H Log in DEA Form 41 & Retain Records 2 Years F->H G->H

Workflow for the secure quarantine, assessment, and DEA-compliant disposal of ephedrine levulinate.

References

  • National Center for Advancing Translational Sciences (NCATS). "Ephedrine Levulinate - Inxight Drugs." U.S. Department of Health and Human Services. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "21 CFR Part 1310 - Records and Reports of Listed Chemicals and Certain Machines." National Archives and Records Administration. Available at:[Link]

  • Drug Enforcement Administration (DEA). "Chemical Handler's Manual: A Guide to Chemical Control Regulations." DEA Diversion Control Division. Available at: [Link]

Personal protective equipment for handling 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 2-(Methylamino)-1-phenylpropyl 4-oxopentanoate

Executive Safety Summary: The "Prodrug" Hazard

The compound This compound represents a specific class of lipophilic phenethylamine esters .[1] Structurally, it is the levulinic acid ester of a substituted phenethylamine (likely ephedrine or pseudoephedrine).

Why this specific structure matters for safety:

  • Enhanced Dermal Penetration: Unlike the salt forms (e.g., hydrochloride) typically found in standard reagents, this ester modification significantly increases lipophilicity (LogP).[1] This allows the compound to permeate nitrile gloves and human skin far more rapidly than its parent amine.[1]

  • Metabolic Activation: Upon entering the systemic circulation, plasma esterases will rapidly hydrolyze the ester bond, releasing the active CNS stimulant (phenethylamine core).

  • Aerosol Potency: As an oil or low-melting solid, it poses a high inhalation risk if aerosolized during weighing or transfer.[1]

Direct Safety Classification:

  • Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³).[1]

  • Primary Risks: Acute CNS stimulation, sympathomimetic toxicity, and rapid dermal absorption.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its lipophilic nature.[1] You must implement a "Barrier Redundancy" protocol.[1]

Protection ZoneStandard RequirementEnhanced Requirement (Mandatory for this Compound) Scientific Rationale
Hand Protection Single Nitrile (4 mil)Double Gloving Protocol: 1. Inner: 4 mil Nitrile (Inspection layer)2.[1] Outer: 2.7 mil Silver Shield® (Laminate) or High-Breakthrough Nitrile (8 mil+)Organic esters degrade standard nitrile rapidly.[1] Laminate films provide >480 min breakthrough time against esters and amines [1].[1]
Respiratory Fume Hood onlyPrimary: Certified Fume Hood (Face velocity 100 fpm).Secondary: N95 (minimum) or P100 Half-Face Respirator if working with powders/aerosols outside an isolator.[1]Preventing inhalation is critical to avoid immediate sympathomimetic effects (tachycardia, hypertension) [2].[1]
Body/Skin Cotton Lab CoatTyvek® 400 (or equivalent) Lab Coat/Sleeves with elastic cuffs.[1] Closed-toe chemical-resistant shoes.[1]Cotton absorbs lipophilic oils, creating a secondary exposure source against the skin. Tyvek repels liquids.[1]
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield (if pouring volumes >100mL).[1]Esters are severe eye irritants; hydrolysis on the ocular surface releases acid and amine.[1]

Operational Workflow & Engineering Controls

A. Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and outer container under UV light (if applicable) or visual check for oily residues before removing from the shipping bag.

  • Storage: Store in a dedicated flammables cabinet locked within a 4°C refrigerator.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates) and strong acids (which catalyze hydrolysis).[1]

B. Weighing & Solubilization (Critical Step)
  • Static Control: Phenethylamine derivatives often carry static charges.[1] Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.[1]

  • The "Wet" Transfer Method:

    • Do not weigh the dry solid/oil directly onto a balance pan.[1]

    • Tare a vial containing the solvent.[1]

    • Transfer the compound directly into the solvent to immediately suppress volatility.[1]

C. Experimental Workflow Diagram

The following decision logic ensures safety based on the physical state of the material.

PPE_Decision_Tree Start Start: Handling 2-(Methylamino)-... 4-oxopentanoate State_Check Assess Physical State Start->State_Check Solid_Powder Solid / Powder State_Check->Solid_Powder High Dust Risk Liquid_Oil Viscous Oil / Solution State_Check->Liquid_Oil Splash Risk Control_Solid ENGINEERING CONTROL: Powder Containment Hood (HEPA) or Glove Box Solid_Powder->Control_Solid Control_Liquid ENGINEERING CONTROL: Chemical Fume Hood (Standard Flow) Liquid_Oil->Control_Liquid PPE_Solid PPE REQ: Double Gloves (Nitrile/Laminate) Tyvek Sleeves P100 Respirator (if open sash) Control_Solid->PPE_Solid PPE_Liquid PPE REQ: Double Gloves (Nitrile/Nitrile) Splash Goggles Impervious Apron Control_Liquid->PPE_Liquid Action Proceed with Synthesis PPE_Solid->Action PPE_Liquid->Action

Figure 1: Risk-based decision matrix for selecting engineering controls and PPE based on the compound's physical state.

Decontamination & Waste Disposal

Crucial Chemical Insight: Because this is an ester, simple water washing is ineffective and may slowly hydrolyze the compound, leaving active amine residues. You must use a chemical destruction method.[1]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don Silver Shield gloves and a respirator.[1]

  • Neutralize:

    • Cover the spill with a 10% Bleach (Sodium Hypochlorite) solution.[1] The oxidative action will degrade the phenethylamine backbone [3].[1]

    • Allow to sit for 15 minutes.

    • Alternative: Use 1N NaOH to force rapid hydrolysis, followed by absorption, but bleach is superior for destroying the biological activity.

  • Absorb: Use vermiculite or sand.[1] Do not use combustible materials like paper towels if the neat compound is an oxidizable oil.[1]

Disposal Path
  • Labeling: "Hazardous Waste - Toxic - High Potency API."[1]

  • Stream: Incineration Only. Do not discharge to sewer. The compound is toxic to aquatic life and stable enough to persist in water systems [4].[1]

Emergency Response (Medical)

If exposure occurs, immediate action is required due to the sympathomimetic nature of the parent scaffold.

  • Inhalation: Move to fresh air immediately. Monitor for tachycardia (rapid heart rate) and hypertension.[1]

  • Skin Contact:

    • Do NOT use ethanol or organic solvents to wash skin; this will increase absorption of the lipophilic ester.[1]

    • Wash with copious amounts of soap and cold water for 15 minutes.[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation immediately.

References

  • Ansell Chemical Resistance Guide. (2024).[1] Permeation & Degradation Data for Esters and Amines.[1]Link

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1][2] Safe Handling of Hazardous Drugs and High Potency Compounds.[1][2][3] NIOSH Publication No. 2016-161.[1] Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1]Link[1]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals.[1] 40 CFR Part 266 Subpart P. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.